1-Boc-3-(hydroxymethyl)pyrrolidine
Description
The exact mass of the compound Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412261 | |
| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-69-6 | |
| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-3-(hydroxymethyl)pyrrolidine, also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry.[1][2][3] Its structure incorporates a pyrrolidine ring, a Boc-protecting group, and a primary alcohol, making it a valuable intermediate for creating complex molecular architectures.[1] The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled reactivity, while the hydroxymethyl group serves as a key handle for further functionalization.[1][2][3] This compound is frequently utilized in the synthesis of pyrrolidine derivatives for the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound have been compiled from various sources and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 114214-69-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][5] |
| Molecular Weight | 201.26 g/mol | [1][2][3][5][6] |
| Appearance | Colorless oil | [1][2][3] |
| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][4][7] |
| Solubility | DMSO: 100 mg/mL (496.85 mM) | [8] |
| Boiling Point | Data not readily available | |
| Melting Point | Not applicable (liquid at room temp.) | |
| Density | Data not readily available | |
| Storage Conditions | Store at 0 to 8 °C | [1][2][3][9] |
Representative Experimental Protocols
While specific experimental data for properties like boiling point and density are not publicly available, the following section outlines the standard methodologies that would be used to determine the key physical characteristics of a compound like this compound.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds, as cited by suppliers for this material.[1][4]
-
Objective: To separate the main compound from any impurities and quantify its percentage purity.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the oil and dissolving it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents, such as water (Solvent A) and acetonitrile (Solvent B), often with a small amount of an additive like 0.1% formic acid to improve peak shape.
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., ~210-220 nm), as the rest of the molecule lacks a strong chromophore.
-
-
Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Determination of Solubility
The solubility of the compound in various solvents is a critical parameter for its use in synthesis and biological assays.
-
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature.
-
Methodology (Thermodynamic Solubility):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any undissolved solute.
-
Quantification: The concentration of the compound in the clear supernatant/filtrate is accurately measured using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy (if a suitable chromophore exists), or quantitative NMR. The measured concentration represents the solubility of the compound in that solvent. For DMSO, a high solubility of 100 mg/mL has been reported.[8]
-
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the logical connections between the molecule's structure and its properties, as well as a typical workflow for its physical characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. iticmedchem.com [iticmedchem.com]
- 5. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine - CAS:199174-24-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
1-Boc-3-(hydroxymethyl)pyrrolidine CAS number and structure
An In-depth Technical Guide to 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with a strategically placed hydroxymethyl group and a Boc-protecting group, allows for selective functionalization and the creation of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.
Core Chemical Identity and Properties
This compound is primarily available as a racemic mixture and as individual enantiomers, each with distinct CAS numbers. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it an ideal intermediate for multi-step syntheses.[1] The presence of the primary alcohol offers a reactive site for further modifications, such as oxidation, esterification, or etherification.[3]
Chemical Structure
The molecular structure consists of a five-membered pyrrolidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxymethyl (-CH₂OH) group is attached to the carbon at the 3-position.
Physicochemical and Identification Data
The properties of the racemic compound and its common enantiomers are summarized below for easy comparison.
| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |
| CAS Number | 114214-69-6 | 199174-24-8 | 138108-72-2 | [1][4][5] |
| Synonyms | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | (R)-1-Boc-3-pyrrolidinemethanol | [1][4][5] |
| Appearance | Colorless oil | Data not consistently available | Data not consistently available | [1] |
| Purity | ≥ 98% (HPLC) | ≥ 97% | Data not consistently available | [1][6] |
| Storage Conditions | 0 - 8 °C | Room Temperature, Sealed in dry | Data not consistently available | [1][4] |
| MDL Number | MFCD02179040 | MFCD03094726 | Data not consistently available | [1][7] |
| PubChem ID | 5237175 | 11216348 | Data not consistently available | [1][7] |
Synthesis and Experimental Protocols
The most common synthesis route involves the N-protection of 3-hydroxymethylpyrrolidine. This method is efficient and yields a high-purity product.[3] An alternative pathway begins with epichlorohydrin, which undergoes reduction and cyclization reactions.[8]
General Synthesis Workflow
The diagram below illustrates a typical synthetic pathway for preparing this compound from its unprotected precursor.
Detailed Experimental Protocol: Boc Protection of 3-Hydroxymethylpyrrolidine
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
3-Hydroxymethylpyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.
Procedure:
-
Dissolution: Dissolve 3-hydroxymethylpyrrolidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., Triethylamine, 1.1 eq) to the solution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the resulting oil via column chromatography on silica gel to yield the final product, this compound.[3]
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] this compound serves as a key building block for synthesizing a wide range of biologically active molecules due to its favorable properties and dual reactivity.[2][10]
Role as a Versatile Intermediate
The compound's Boc-protected amine and free hydroxyl group allow for sequential or orthogonal chemical modifications. This makes it an invaluable starting material for creating complex molecules with precise stereochemistry.[11] Its applications span multiple therapeutic areas.
-
Neurological Disorders: It is crucial for synthesizing pyrrolidine derivatives that target neurological pathways, including nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia.[1][11]
-
Metabolic Diseases: It is a key intermediate in the synthesis of SR9009, a REV-ERB nuclear receptor agonist with potential applications in treating metabolic and sleep disorders.[3]
-
Oncology: The compound is used to synthesize inhibitors of Fibroblast Growth Factor Receptors (FGFR1/2/3/4), which are targets in cancer therapy.[12]
-
Peptide Chemistry: It is employed in peptide synthesis where the Boc group serves to protect the amine during coupling reactions.[1]
The diagram below illustrates the logical flow of using this intermediate in a drug discovery pipeline.
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern pharmaceutical research. Its structural features provide chemists with a reliable and versatile platform for the synthesis of novel, biologically active compounds. The availability of high-purity starting materials like this is essential for streamlining the drug discovery process, from initial lab-scale synthesis to the development of clinical candidates.[] As research into complex diseases evolves, the importance of such foundational building blocks in creating next-generation therapeutics will continue to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine - CAS:199174-24-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. biocompare.com [biocompare.com]
- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105924379A - Preparation method of 1-BOC-3-hydroxymethyl pyrrolidine - Google Patents [patents.google.com]
- 9. bldpharm.com [bldpharm.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in the development of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.
Spectroscopic Data
The structural integrity and purity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate are paramount for its application in drug discovery. The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.87 – 3.78 | m | - | 1H | -CH- |
| 3.73 – 3.63 | m | - | 2H | -CH₂-O |
| 3.40 – 3.26 | m | - | 2H | -N-CH₂- |
| 1.99 – 1.73 | m | - | 4H | -CH₂-CH₂- |
| 1.67 – 1.48 | m | - | 3H | Pyrrolidine-H |
| 1.46 | s | - | 9H | -C(CH₃)₃ |
| 1.45 – 1.32 | m | - | 1H | Pyrrolidine-H |
Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]
Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O (carbamate) |
| 79.3 | -C(CH₃)₃ |
| 62.8 | -CH₂-OH |
| 56.9 | -N-CH- |
| 46.4 | -N-CH₂- |
| 31.0 | Pyrrolidine-CH₂ |
| 30.6 | Pyrrolidine-CH₂ |
| 29.3 | Pyrrolidine-CH |
| 28.7 | -C(CH₃)₃ |
| 23.6 | Pyrrolidine-CH₂ |
Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
| Wavenumber (cm⁻¹) | Assignment |
| 3428 | O-H stretch (alcohol) |
| 2971, 2872 | C-H stretch (alkane) |
| 1692 | C=O stretch (carbamate) |
| 1478, 1457 | C-H bend (alkane) |
| 1397, 1366 | C-H bend (tert-butyl) |
| 1169 | C-O stretch (carbamate) |
| 1109 | C-O stretch (alcohol) |
Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]
Mass Spectrometry
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 224.1257 | Not explicitly found |
Note: The exact mass for the sodium adduct ([C₁₀H₁₉NO₃+Na]⁺) is calculated to be 224.1257. While a direct experimental value for the target molecule was not found in the search, this serves as a theoretical value for experimental comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of key pharmaceutical intermediates.
Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
A common synthetic route involves the protection of the pyrrolidine nitrogen followed by purification.
Procedure:
-
To a solution of the starting pyrrolidine derivative in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate.
-
Stir the resulting mixture for several hours at room temperature.
-
Following the reaction, the organic material is extracted with an appropriate solvent like ethyl acetate.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The final product is purified by silica gel column chromatography.[2]
References
In-Depth Technical Guide: Solubility and Stability of 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, and the presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a key starting material in the development of new chemical entities. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | PubChem |
| CAS Number | 114214-69-6 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₉NO₃ | Chem-Impex[1] |
| Molecular Weight | 201.26 g/mol | Chem-Impex[1] |
| Appearance | Colorless oil | Chem-Impex[1] |
Solubility Profile
Quantitative public data on the solubility of this compound in a wide range of solvents is limited. The following table summarizes the available information and provides expected solubility based on the compound's structure and general principles for similar molecules.
| Solvent | Quantitative Solubility | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (496.85 mM)[2] | - | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility.[2] |
| Methanol | Not available | High | The presence of the hydroxyl group and the polarity of methanol suggest good solubility. A similar fluorinated analog is soluble in methanol. |
| Ethanol | Not available | High | Similar to methanol, ethanol is a polar protic solvent and is expected to be a good solvent for this compound. |
| Dichloromethane (DCM) | Not available | High | As a common solvent for organic synthesis, it is expected to readily dissolve this compound. |
| Water | Not available | Moderate to Low | The Boc group and the carbon backbone decrease aqueous solubility, though the hydroxyl group may provide some limited solubility. |
| Aqueous Buffers | Not available | pH-dependent | The pyrrolidine nitrogen is protected by the Boc group, which is stable to a wide pH range at room temperature. Therefore, significant changes in solubility with pH are not expected, unlike for free amines. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.
-
Allow the vials to stand to let the solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Figure 1: General workflow for determining the solubility of a compound.
Stability Profile
The stability of this compound is influenced by the chemical properties of its functional groups: the Boc-protected amine and the primary alcohol.
pH Stability:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions, leading to its removal and the formation of the free pyrrolidine.[3] This deprotection is typically carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[3] Therefore, the compound is expected to be stable at neutral and alkaline pH.
Thermal Stability:
-
The compound is a colorless oil at room temperature and recommended storage is typically at 0-8°C, suggesting that it may be susceptible to degradation over extended periods at higher temperatures.[1][4]
-
For solutions in DMSO, storage at -20°C to -80°C is recommended for long-term stability.[2]
-
High temperatures can lead to the thermal deprotection of the Boc group.
Photostability:
Potential Degradation Pathways
The primary degradation pathway for this compound under stress conditions is likely the cleavage of the Boc group.
Figure 2: Primary degradation pathway of this compound.
Experimental Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water
-
Vials and a temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in water, 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
-
Acid and Base Hydrolysis: Store the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Store the hydrogen peroxide solution at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC-PDA method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Conclusion
This compound is a versatile synthetic intermediate with favorable solubility in common organic solvents. Its stability is primarily dictated by the lability of the Boc protecting group to acidic conditions and high temperatures. While specific quantitative data is sparse, the provided protocols offer a robust framework for determining its solubility and stability profiles for specific applications in drug discovery and development. Researchers should be mindful of the potential for degradation under acidic and high-temperature conditions during synthesis, purification, and storage.
References
The Pivotal Role of 1-Boc-3-(hydroxymethyl)pyrrolidine in Chiral Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure and biologically active molecules is a cornerstone of modern drug discovery. Within the vast arsenal of chiral building blocks, 1-Boc-3-(hydroxymethyl)pyrrolidine has emerged as a particularly valuable and versatile scaffold. Its inherent chirality, coupled with the presence of two distinct and readily modifiable functional groups—a Boc-protected amine and a primary alcohol—provides a powerful platform for the stereoselective synthesis of a diverse range of complex pharmaceutical agents. This technical guide delves into the profound importance of this building block, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
The Strategic Advantage of a Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous approved drugs and clinical candidates.[1] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[2] The introduction of a stereocenter, as in this compound, further refines this interaction, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers several advantages. It enhances the stability of the molecule and allows for a wide range of chemical transformations to be performed on the hydroxymethyl group without affecting the secondary amine.[3] Subsequently, the Boc group can be cleanly removed under acidic conditions, revealing the amine for further functionalization. This orthogonal reactivity is a key feature that medicinal chemists exploit to build molecular complexity in a controlled and predictable manner.
Applications in Drug Development
The utility of this compound spans multiple therapeutic areas, with notable applications in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and inhibitors of fibroblast growth factor receptors (FGFRs).
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems.[4] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is a major focus of pharmaceutical research.
The chiral pyrrolidine core of this compound has proven to be an excellent starting point for the synthesis of potent and selective nAChR ligands. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high affinity and selectivity for specific nAChR subtypes.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and survival.[5] Aberrant activation of this pathway is a known driver in various cancers, making FGFRs attractive targets for oncology drug development. Small molecule inhibitors that target the ATP-binding site of FGFR kinases have shown significant promise in clinical trials. The unique three-dimensional structure of the pyrrolidine ring allows for the precise positioning of pharmacophoric elements necessary for potent and selective inhibition of FGFRs.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative compounds synthesized using chiral pyrrolidine building blocks, including this compound derivatives.
Table 1: Synthesis and Biological Activity of Nicotinic Acetylcholine Receptor (nAChR) Ligands
| Compound/Intermediate | Synthetic Step | Yield (%) | Enantiomeric Excess (ee %) | Target | Biological Activity (Kᵢ / IC₅₀ / EC₅₀) | Reference |
| (-)-Tylophorine Intermediate (12) | Pd-catalyzed carboamination | 69 | 88 | - | - | [6] |
| (R)-Irnidine | Wolf-Kischner reduction | 88 | >99 | DNA | - | [7] |
| (R)-Bgugaine | Wolf-Kischner reduction | 68 | >99 | Antibacterial | - | [7] |
| ABT-594 | - | - | - | α4β2 nAChR | Kᵢ = 37 pM | [8] |
| Compound 20 | - | - | - | α4β2 nAChR | Kᵢ = 0.031 µM | [9] |
| Compound 21 | - | - | - | α4β2 nAChR | Kᵢ = 0.113 µM | [9] |
| Compound 21 | - | - | - | h-DAT | Kᵢ = 0.075 µM | [9] |
| Aristoquinoline Derivative (4) | - | - | - | rα3β4 nAChR | IC₅₀ = 1.6 µM | [10] |
| Aristoquinoline Derivative (16) | - | - | - | rα3β4 nAChR | IC₅₀ = 0.4 µM | [10] |
| Aristoquinoline Derivative (20) | - | - | - | rα3β4 nAChR | IC₅₀ = 0.07 µM | [10] |
Table 2: Synthesis and Biological Activity of FGFR Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Acenaphtho[1,2-b]pyrrole Derivative (2) | FGFR1 | 19 | [11] |
| Acenaphtho[1,2-b]pyrrole Derivative (3) | FGFR1 | 25 | [11] |
| Piperazinyl–Difluoro-indene Derivative ((S)-23) | FGFR1 | 6.4 | |
| Piperazinyl–Difluoro-indene Derivative ((S)-23) | FGFR2 | 10.4 |
Experimental Protocols
Detailed methodologies for key transformations involving this compound and its derivatives are provided below. These protocols are representative examples drawn from the literature.
Protocol 1: Mesylation of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine
This procedure describes the activation of the hydroxyl group, a common first step for subsequent nucleophilic displacement reactions.
Materials:
-
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Azide Displacement of the Mesylate
This protocol illustrates the introduction of a nitrogen-containing functional group, a key step in the synthesis of many bioactive molecules.
Materials:
-
(S)-1-Boc-3-(mesyloxymethyl)pyrrolidine (from Protocol 1)
-
Dimethylformamide (DMF), anhydrous
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the crude mesylate (1.0 eq) from Protocol 1 in anhydrous DMF under an inert atmosphere.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer several times with water to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-Boc-3-(azidomethyl)pyrrolidine.
Protocol 3: Boc-Deprotection
This final step unmasks the pyrrolidine nitrogen, allowing for further derivatization or for the final compound to interact with its biological target.
Materials:
-
Boc-protected pyrrolidine derivative
-
Dichloromethane (DCM) or Methanol (MeOH)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Diethyl ether (for precipitation)
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of DCM or MeOH.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC. The product hydrochloride salt may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Procedure using Trifluoroacetic Acid:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
-
Stir the reaction for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The product is obtained as the TFA salt.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
Caption: General Experimental Workflow for Drug Synthesis.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and efficient route to a multitude of complex and biologically active molecules. The examples provided herein, targeting critical pathways in neurological disorders and cancer, underscore the broad applicability and immense value of this chiral scaffold. For researchers and scientists in the pharmaceutical industry, a deep understanding of the chemistry and applications of such building blocks is indispensable for the successful design and development of the next generation of innovative medicines.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7981906B2 - (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl-benzofuran-2-carboxamide, novel salt forms, and methods of use thereof - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast number of natural products and FDA-approved drugs underscores its profound biological significance. The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to modulate biological activity, enhance pharmacokinetic profiles, and explore three-dimensional chemical space. This technical guide provides a comprehensive overview of the pyrrolidine scaffold, detailing its biological activities with quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways.
Core Physicochemical and Structural Advantages
The widespread success of the pyrrolidine scaffold in drug design is not a matter of chance; it is rooted in a combination of inherent properties that make it highly attractive for interacting with biological targets.[1][2] Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry.[3] This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the binding pockets of target proteins, often leading to enhanced potency and selectivity.[3]
Furthermore, the presence of one or more chiral centers in the pyrrolidine ring introduces stereochemical diversity, a critical aspect in modern drug design. Different stereoisomers of a molecule can exhibit vastly different biological activities and safety profiles. The pyrrolidine scaffold provides a robust framework for introducing and controlling stereochemistry, enabling the fine-tuning of a drug candidate's pharmacological properties.[3]
Prevalence in FDA-Approved Pharmaceuticals
The versatility of the pyrrolidine scaffold is clearly demonstrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas. These include treatments for epilepsy, hypertension, viral infections, and cancer. The following table summarizes a selection of these drugs, highlighting the diverse applications of this remarkable scaffold.
| Brand Name | Generic Name | Therapeutic Area | Mechanism of Action |
| Keppra®, Briviact® | Levetiracetam, Brivaracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[4][5] |
| Capoten® | Captopril | Antihypertensive | Inhibits angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.[6] |
| Victrelis® | Boceprevir | Antiviral (Hepatitis C) | Inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.[7][8] |
| Mavyret® | Glecaprevir | Antiviral (Hepatitis C) | A pibrentasvir combination that inhibits the HCV NS3/4A protease, crucial for viral replication.[6][7] |
| Zepatier® | Grazoprevir | Antiviral (Hepatitis C) | An elbasvir combination that inhibits the HCV NS3/4A protease, preventing viral maturation.[7] |
Diverse Biological Activities of Pyrrolidine Derivatives
Research into pyrrolidine-containing compounds has revealed a broad spectrum of pharmacological activities. The ability to functionalize the scaffold at various positions allows for the precise tuning of activity against a multitude of biological targets.
Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression, such as the NF-κB pathway.
| Compound Class/Name | Target/Cell Line | Activity (IC₅₀) | Reference(s) |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast Cancer) | 3.53 - 6.00 µM | [9] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7, HeLa | 17 - 19 µM | [10] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical Cancer) | 0.32 - 1.80 µM | [11] |
| Pyrrolidine-containing CXCR4 antagonist | CXCR4 Receptor | 79 nM | [12] |
Antiviral Activity
The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting viral proteases. By inhibiting these essential enzymes, pyrrolidine-containing molecules can effectively halt viral replication.
| Compound Class/Name | Target | Activity (IC₅₀/EC₅₀) | Reference(s) |
| Pyrrolidine-derived HIV-1 Protease Inhibitor | HIV-1 Protease | 0.32 nM (IC₅₀) | [1] |
| N-substituted pyrroles (NB-2, NB-64) | HIV-1 Replication (MT-2 cells) | 1 - 2 µM (EC₅₀) | |
| Pyrrolidinobenzoic Acid Derivatives | Influenza Neuraminidase | Varies | |
| Pyrrolidine-indole derivatives (NBD-14204) | HIV-1 gp120 | 0.24 - 0.9 µM (IC₅₀) | [5] |
Antidiabetic Activity
A significant class of oral antidiabetic drugs, the dipeptidyl peptidase-4 (DPP-IV) inhibitors, prominently features the pyrrolidine scaffold. By inhibiting DPP-IV, these drugs increase the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release.
| Compound Class/Name | Target | Activity (IC₅₀) | Reference(s) |
| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 µM | |
| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | 1.57 - 1.67 µg/mL |
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
| Compound Class/Name | Target | Activity (IC₅₀) | Reference(s) |
| Pyrrolizine Carboxamides | COX-2 | 0.85 - 3.44 µM | [10] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to Meloxicam |
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is present in several drugs that act on the central nervous system. Its structural features allow for interaction with various receptors and enzymes involved in neurotransmission.
| Compound Class/Name | Target | Activity (Kᵢ) | Reference(s) |
| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT₆ Receptor | 1.2 - 3.8 nM | |
| 5-phenyl-pyrrole-3-carboxamide derivatives | Dopamine D₂-like Receptor | Low µM range |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolidine compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
DPP-IV Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV).
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black plates
-
Fluorescence microplate reader
Protocol:
-
In a 96-well black plate, add the assay buffer, the pyrrolidine compound at various concentrations, and the DPP-IV enzyme.
-
Incubate the plate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition relative to the enzyme activity without the inhibitor and determine the IC₅₀ value.
NF-κB Reporter Assay (Luciferase-based)
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and reagents
-
Inducer of NF-κB activation (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well white plates
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well white plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the pyrrolidine compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for several hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Determine the effect of the compound on NF-κB activation by comparing the luminescence signal in treated versus untreated stimulated cells.
Neuraminidase Inhibition Assay (Chemiluminescent)
This assay determines the ability of a compound to inhibit the activity of influenza neuraminidase.
Materials:
-
Recombinant neuraminidase enzyme
-
Chemiluminescent neuraminidase substrate
-
Assay buffer
-
96-well white plates
-
Luminometer
Protocol:
-
In a 96-well white plate, add the assay buffer and the pyrrolidine compound at various concentrations.
-
Add the neuraminidase enzyme to the wells and incubate to allow for inhibitor binding.
-
Add the chemiluminescent substrate to initiate the reaction.
-
Incubate the plate at room temperature for a defined period.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and the IC₅₀ value.
COX-2 Inhibition Assay (Fluorometric)
This assay screens for inhibitors of cyclooxygenase-2 (COX-2) activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
96-well white opaque plates
-
Fluorescence microplate reader
Protocol:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
In a 96-well plate, add the reaction mix, the pyrrolidine compound at various concentrations, and the COX-2 enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: DPP-IV Inhibition Signaling Pathway.
References
- 1. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
The Strategic Role of N-Boc Protected Heterocycles in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reversible protection of nitrogen atoms within heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, mild cleavage conditions, and broad compatibility with a diverse range of functional groups. This technical guide provides a comprehensive overview of N-Boc protected heterocyclic compounds, detailing their synthesis, deprotection, and critical applications, with a focus on empowering researchers to leverage these versatile intermediates in the design and synthesis of novel therapeutic agents.
Core Concepts: The N-Boc Protecting Group
The N-Boc group is widely employed to temporarily mask the reactivity of primary and secondary amines within heterocyclic systems.[1][2] Its steric bulk and electronic properties render the protected nitrogen significantly less nucleophilic and basic, preventing unwanted side reactions during subsequent synthetic transformations. The stability of the N-Boc group under a wide array of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, makes it an invaluable tool in multistep syntheses.[3][4]
The true utility of the Boc group lies in its facile removal under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM), which regenerates the free amine for further functionalization.[3][5][6] This orthogonality with other protecting groups is a key strategic advantage in complex total synthesis and the construction of intricate molecular architectures.[2]
Synthesis of N-Boc Protected Heterocycles
The most common and efficient method for the introduction of the N-Boc group onto a heterocyclic amine involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This transformation is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity, or to neutralize the acidic proton of the amine.[1][7] However, the reaction can also be performed under aqueous or catalyst-free conditions.[3]
A general workflow for the N-Boc protection of a heterocyclic amine is depicted below:
Quantitative Data on N-Boc Protection Reactions
The efficiency of N-Boc protection can vary depending on the substrate, solvent, and catalyst used. The following table summarizes representative data for the N-Boc protection of various amines, highlighting the versatility of this reaction.
| Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Structurally Diverse Amines | Boc₂O | Water-acetone | 8-12 min | Good to Excellent | [3] |
| Aryl and Aliphatic Amines | Boc₂O / I₂ (10 mol%) | Solvent-free | 30-140 min | Excellent | [8] |
| Various Amines | Boc₂O / Indion 190 resin | - | Short | High | [4] |
| Aniline | Boc₂O | Various catalysts | - | Varied | [4] |
Experimental Protocol: General Procedure for N-Boc Protection of a Heterocyclic Amine
This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine within a heterocycle on a 1 mmol scale using Boc anhydride.[1][3]
Materials:
-
Heterocyclic amine (1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
-
Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
-
1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine for washing
Procedure:
-
Dissolve the heterocyclic amine (1 mmol) in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution. The addition can be done in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected heterocycle.
-
If necessary, purify the crude product by column chromatography on silica gel.
Deprotection of N-Boc Protected Heterocycles
The removal of the N-Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2][9]
A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being one of the most common.[5][6][10] Other reagents include hydrochloric acid in ethyl acetate or dioxane, and Lewis acids.[11][12] For substrates sensitive to strong acids, milder methods have been developed, such as using oxalyl chloride in methanol or thermolytic deprotection.[9][12][13]
Experimental Protocol: General Procedure for N-Boc Deprotection using TFA
This protocol outlines a standard procedure for the removal of an N-Boc group from a heterocyclic compound using trifluoroacetic acid.[9][14]
Materials:
-
N-Boc protected heterocycle
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the N-Boc protected heterocycle in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath. A typical concentration is 0.1-0.5 M.[9]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume.[9][14]
-
Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected heterocyclic amine.
-
For isolation of the TFA salt, after the initial concentration, the residue can be precipitated by adding a non-polar solvent like diethyl ether.[9]
Applications in Drug Discovery and Development
N-Boc protected heterocycles are indispensable building blocks in the synthesis of a vast array of pharmaceuticals.[15] The piperidine and pyrrolidine rings, in particular, are privileged structures found in numerous biologically active compounds.[16][17] The ability to selectively protect and deprotect the nitrogen atom allows for the precise and controlled elaboration of these scaffolds to generate libraries of potential drug candidates.
N-Boc Protected Piperidines
The piperidine moiety is a common feature in many drugs.[17] N-Boc-4-piperidone, for example, is a versatile intermediate used in the synthesis of compounds such as fentanyl.[18][19][20] Reductive amination of N-Boc-4-piperidone is a key step in creating diverse 4-substituted piperidine derivatives.[20][21]
N-Boc Protected Pyrrolidines
The pyrrolidine ring is another prevalent scaffold in medicinal chemistry, often contributing to the stereochemistry and biological activity of drug molecules.[16][22] N-Boc-pyrrolidine and its derivatives are crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral drugs.[23][24] The protection of the pyrrolidine nitrogen with a Boc group enables regioselective functionalization at other positions of the ring.
The logical workflow for utilizing an N-Boc protected heterocycle in a drug discovery program often involves a sequence of protection, modification, and deprotection steps.
Conclusion
N-Boc protected heterocyclic compounds are more than just synthetic intermediates; they are strategic tools that provide chemists with the flexibility and control required to construct complex and novel molecular entities. A thorough understanding of their synthesis, deprotection, and reactivity is paramount for any researcher involved in the design and development of new pharmaceuticals. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of these powerful building blocks in the ongoing quest for innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. mcours.net [mcours.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. img01.pharmablock.com [img01.pharmablock.com]
- 23. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-Boc-pyrrolidine 97% | 86953-79-9 [sigmaaldrich.com]
Methodological & Application
Application of 1-Boc-3-(hydroxymethyl)pyrrolidine in the Synthesis of Neurological Disorder Drugs
Introduction: The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS). 1-Boc-3-(hydroxymethyl)pyrrolidine, a commercially available and versatile building block, serves as a crucial starting material for the stereoselective synthesis of a variety of bioactive molecules, including potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and dopamine receptor modulators. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, making nNOS a key therapeutic target. Similarly, dopamine receptors play a critical role in motor control, cognition, and emotion, and their modulation is a cornerstone of treatment for conditions like Parkinson's disease and schizophrenia.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective nNOS inhibitor. It also outlines the relevant signaling pathways and presents key quantitative data for the synthesized compounds.
I. Synthesis of a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
A key strategy in the synthesis of pyrrolidine-based nNOS inhibitors involves the conversion of the hydroxymethyl group of this compound into a suitable leaving group, such as a tosylate. This allows for subsequent nucleophilic substitution with a substituted aminopyridine moiety, a key pharmacophore for nNOS inhibition. The following protocols detail the synthesis of a representative nNOS inhibitor.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
This protocol describes the tosylation of the primary alcohol of (R)-1-Boc-3-(hydroxymethyl)pyrrolidine.
-
Materials:
-
(R)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (R)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate.
-
Protocol 2: Synthesis of a Pyrrolidine-Based nNOS Inhibitor
This protocol details the nucleophilic substitution of the tosylate with a 2-aminopyridine derivative, followed by deprotection to yield the final inhibitor.
-
Materials:
-
(R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
-
6-Amino-4-methyl-2-(pyrrolidin-1-yl)pyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 6-amino-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.1 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add a solution of (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in DMF to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by flash column chromatography.
-
For the deprotection step, dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the final product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final nNOS inhibitor.
-
Quantitative Data
The following table summarizes the typical yields for the synthetic steps and the biological activity of a representative nNOS inhibitor synthesized via this route.
| Step/Compound | Description | Yield (%) | nNOS Kᵢ (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |
| 1 | Tosylation of (R)-1-Boc-3-(hydroxymethyl)pyrrolidine | ~85-95% | - | - | - |
| 2 | Final nNOS Inhibitor | ~40-50% (over 2 steps) | 5.2 | >1000-fold | >200-fold |
II. Signaling Pathways
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Neuronal NOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO) from L-arginine. In the central nervous system, NO acts as a neurotransmitter and is involved in various physiological processes, including synaptic plasticity, learning, and memory. However, excessive NO production is neurotoxic and contributes to neuronal damage in neurodegenerative diseases. Selective inhibitors of nNOS aim to reduce this excessive NO production without affecting the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS), which is crucial for cardiovascular homeostasis.
Application Notes and Protocols for the Use of 1-Boc-3-(hydroxymethyl)pyrrolidine as a Bioactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-(hydroxymethyl)pyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the presence of a protected amine and a primary alcohol, provides a valuable platform for the synthesis of a diverse range of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the nitrogen atom. The hydroxymethyl group serves as a handle for various chemical transformations, including oxidation, esterification, and etherification.
These application notes provide detailed protocols for the synthesis of two distinct classes of bioactive molecules derived from this compound: REV-ERB agonists and nicotinic acetylcholine receptor (nAChR) ligands. The quantitative data for their synthesis and biological activity are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
I. Synthesis and Biological Activity of REV-ERB Agonist SR9009
SR9009 is a synthetic REV-ERB agonist that has garnered significant attention for its potential in treating metabolic diseases and sleep disorders. It acts as a potent and specific ligand for REV-ERBα and REV-ERBβ, nuclear receptors that play a crucial role in regulating the circadian clock and metabolism. The synthesis of SR9009 can be achieved from this compound through a two-step sequence involving oxidation and reductive amination.
Quantitative Data for SR9009 Synthesis and Activity
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Biological Activity (IC50/EC50/Kd) |
| 1 | 1-Boc-3-formylpyrrolidine | This compound | Dess-Martin periodinane, DCM | ~90 | >95 | - |
| 2 | SR9009 | 1-Boc-3-formylpyrrolidine | (4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amine, NaBH(OAc)3, DCE | ~60-70 | >98 | REV-ERBα IC50: 670 nM, REV-ERBβ IC50: 800 nM, EC50: 710 nM, Kd: 800 nM[1] |
Experimental Protocols
Step 1: Oxidation of this compound to 1-Boc-3-formylpyrrolidine
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.
-
Stir vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford 1-Boc-3-formylpyrrolidine as a colorless oil.
Step 2: Reductive Amination to Synthesize SR9009
-
To a solution of 1-Boc-3-formylpyrrolidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add (4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield SR9009.
Visualization of SR9009 Synthesis and Signaling Pathway
Caption: Synthetic workflow for SR9009.
Caption: REV-ERB signaling pathway.
II. Synthesis and Biological Activity of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The pyrrolidine moiety is a key structural feature in many potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems, and their modulation has therapeutic potential for neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The synthesis of pyrrolidinyl benzofuran and benzodioxane derivatives as nAChR ligands often utilizes N-Boc-pyrrolidine derivatives. The following protocols are adapted for the use of this compound as a starting point, which would require an initial conversion to a suitable pyrrolidine intermediate.
Quantitative Data for Pyrrolidinyl Benzofuran nAChR Ligands
| Compound | Structure | α4β2-nAChR Ki (µM)[2] | α3β4-nAChR Ki (µM)[2] | α4β2/α3β4 Selectivity[2] |
| 11 | 2-(N-methyl-2-pyrrolidinyl)benzofuran | 0.718 | 19.43 | 27 |
| 12 | 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran | 0.172 | 45.31 | 260 |
| 16 | 3-(N-methyl-2-pyrrolidinyl)-5-hydroxybenzofuran | 0.828 | 81.55 | 98 |
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidinyl Benzofurans
The synthesis of these compounds generally involves the coupling of a lithiated benzofuran derivative with an N-Boc-pyrrolidine electrophile, followed by deprotection and N-methylation. Starting from this compound would first require conversion to a suitable electrophile, such as N-Boc-2-formylpyrrolidine or a related species. The following is a generalized protocol based on literature procedures.
Step 1: Synthesis of N-Boc-2-(benzofuran-2-yl)pyrrolidine
-
To a solution of benzofuran (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of N-Boc-2-formylpyrrolidine (1.2 eq) in anhydrous THF.
-
Add the solution of the lithiated benzofuran to the aldehyde solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
The resulting alcohol is then typically converted to the desired pyrrolidinyl benzofuran through a subsequent reduction or deoxygenation step.
Step 2: N-Deprotection and N-Methylation
-
Dissolve the N-Boc-pyrrolidinyl benzofuran (1.0 eq) in a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid in DCM.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the pyrrolidinyl benzofuran salt.
-
For N-methylation, dissolve the amine salt in a suitable solvent (e.g., methanol) and add formaldehyde (excess) and a reducing agent like sodium cyanoborohydride or perform reductive amination with paraformaldehyde and formic acid (Eschweiler-Clarke reaction).
-
Work up the reaction and purify the final product by column chromatography.
Visualization of nAChR Ligand Synthesis and Signaling Pathway
Caption: Synthetic workflow for nAChR ligands.
Caption: nAChR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex and potent bioactive molecules. The protocols and data presented herein provide a framework for researchers to explore the synthesis of novel REV-ERB agonists and nAChR ligands. The ability to readily functionalize both the nitrogen and the hydroxymethyl group of this chiral building block opens up a wide array of possibilities for the development of new therapeutic agents targeting a variety of diseases. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity of the final compounds. The provided signaling pathway diagrams offer a conceptual understanding of the molecular mechanisms through which these synthesized molecules exert their biological effects.
References
One-Pot Enzymatic Synthesis of N-Boc-3-hydroxypyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the one-pot enzymatic synthesis of N-Boc-3-hydroxypyrrolidine, a valuable chiral building block in pharmaceutical development. The described method utilizes a chemoenzymatic cascade, commencing with the photochemical oxyfunctionalization of pyrrolidine, followed by in-situ N-protection and culminating in a stereoselective biocatalytic reduction. This process, employing a ketoreductase (KRED), offers high conversion rates and excellent enantiomeric excess (>99%), presenting a streamlined and efficient alternative to traditional multi-step synthetic routes.[1][2] The protocols outlined below are intended to be readily adaptable for research and process development applications.
Introduction
Chiral 3-hydroxypyrrolidine derivatives are key structural motifs in a wide array of pharmacologically active compounds.[1] The N-Boc protected form, N-Boc-3-hydroxypyrrolidine, is a particularly important intermediate in the synthesis of various therapeutic agents. Traditional chemical methods for producing enantiomerically pure 3-hydroxypyrrolidine often involve complex, multi-step procedures with challenging purifications.[3] Biocatalysis, particularly the use of stereoselective enzymes such as ketoreductases (KREDs), offers a more direct and environmentally benign approach to obtaining these chiral alcohols.[1][2][4] This application note details a one-pot synthesis that integrates a photochemical C-H activation, N-protection, and an enzymatic reduction step, significantly simplifying the production of N-Boc-3-hydroxypyrrolidine.[1][2]
Overall Reaction Scheme
The one-pot synthesis proceeds through three main stages:
-
Photochemical Oxyfunctionalization: Pyrrolidine is converted to 3-pyrrolidinone.[1][2]
-
In-situ N-protection: 3-pyrrolidinone is protected with a Boc group to yield N-Boc-3-pyrrolidinone.[1][2]
-
Stereoselective Biocatalytic Reduction: N-Boc-3-pyrrolidinone is asymmetrically reduced by a ketoreductase (KRED) to the desired chiral N-Boc-3-hydroxypyrrolidine.[1][2]
Data Presentation
Table 1: Key Performance Metrics of the One-Pot Synthesis
| Parameter | Value | Reference |
| Substrate | Pyrrolidine | [1] |
| Final Product | N-Boc-3-hydroxypyrrolidine | [1] |
| Conversion | Up to 90% | [1] |
| Enantiomeric Excess (ee) | >99% | [1][2] |
Table 2: Typical Reaction Conditions for the Biocatalytic Reduction Step
| Component | Concentration/Amount | Purpose | Reference |
| Crude N-Boc-3-pyrrolidinone | As prepared in the preceding steps | Substrate | [1] |
| Buffer | 50 mM Potassium Phosphate | Maintain pH | [1] |
| pH | 7.0 or 8.0 | Optimal for enzyme activity | [1] |
| Ketoreductase (KRED) | Varies by enzyme preparation | Biocatalyst | [1][2] |
| Cofactor | 0.5 mM NAD(P)⁺ | Hydride source for reduction | [1] |
| Co-substrate | 10% isopropanol | Cofactor regeneration | [1] |
Experimental Protocols
Protocol 1: One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine
This protocol is adapted from a reported photoenzymatic cascade.[1]
Materials:
-
Pyrrolidine
-
Photocatalyst (e.g., decatungstate)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ketoreductase (KRED)
-
NAD(P)⁺
-
Potassium phosphate buffer (50 mM, pH 7.0 or 8.0)
-
Isopropanol
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Photochemical Oxyfunctionalization and N-Protection:
-
In a suitable photochemical reactor, combine pyrrolidine and the photocatalyst in an appropriate solvent.
-
Irradiate the mixture with a suitable light source to facilitate the formation of 3-pyrrolidinone.
-
Following the photochemical reaction, perform an in-situ N-protection by adding Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to form crude N-Boc-3-pyrrolidinone.
-
-
Biocatalytic Reduction:
-
Dilute the crude N-Boc-3-pyrrolidinone intermediate with 50 mM potassium phosphate buffer (pH 7.0 or 8.0).
-
To this diluted mixture, add the ketoreductase (KRED), NAD(P)⁺ to a final concentration of 0.5 mM, and isopropanol to a final concentration of 10% (v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction.
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-Boc-3-hydroxypyrrolidine.
-
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of N-Boc-3-hydroxypyrrolidine.
Enzymatic Reduction Pathway
Caption: Stereoselective reduction of N-Boc-3-pyrrolidinone by KRED.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-3-pyrrolidinone|CAS 101385-93-7|Building Block [benchchem.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Deprotection of 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of 1-Boc-3-(hydroxymethyl)pyrrolidine to yield 3-(hydroxymethyl)pyrrolidine, a valuable building block in the synthesis of various pharmaceutical compounds. The protocols described herein focus on the two most common and effective methods for Boc deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and methanolic hydrocholoric acid.
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate group, liberating the free secondary amine, carbon dioxide, and isobutylene.
Caption: Acid-catalyzed deprotection of this compound.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of this compound using trifluoroacetic acid (TFA) and methanolic hydrochloric acid (HCl). These values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Method 1: TFA in DCM | Method 2: Methanolic HCl |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | > 95% | > 90% |
| Purity (crude) | High, requires basic workup | High, often isolated as HCl salt |
| Work-up | Aqueous basic wash | Solvent evaporation |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane. This method is generally fast and efficient, providing high yields of the deprotected amine.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2-4 eq) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess TFA. Caution: CO2 evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-(hydroxymethyl)pyrrolidine.
-
The crude product can be purified further by distillation or chromatography if necessary.
Method 2: Deprotection using Methanolic Hydrochloric Acid
This protocol utilizes a solution of hydrochloric acid in methanol for the deprotection of the Boc group. This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, which can be convenient for isolation.
Materials:
-
This compound
-
Methanolic HCl (e.g., 1.25 M or prepared by adding acetyl chloride to methanol)
-
Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanolic HCl (excess, e.g., 4-5 eq of HCl) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction, concentrate the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the 3-(hydroxymethyl)pyrrolidine hydrochloride salt.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield the hydrochloride salt of 3-(hydroxymethyl)pyrrolidine.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: Functionalization of the Hydroxymethyl Group in 1-Boc-3-(hydroxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-(hydroxymethyl)pyrrolidine is a pivotal chiral building block in medicinal chemistry and drug development. Its strategic importance lies in the bifunctional nature of the molecule: a Boc-protected amine that allows for subsequent deprotection and functionalization, and a primary hydroxyl group that can be readily transformed into a variety of other functionalities. This document provides detailed application notes and experimental protocols for the key chemical transformations of the hydroxymethyl group, enabling the synthesis of diverse pyrrolidine-based scaffolds for pharmaceutical research. The protocols outlined herein cover oxidation, conversion to leaving groups for nucleophilic substitution, etherification, and esterification.
Introduction
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively modify the pyrrolidine core at specific positions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an excellent starting material for such explorations due to the orthogonal reactivity of its protected amine and primary alcohol. The functionalization of the hydroxymethyl group opens up avenues to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. This document details reliable and reproducible protocols for several key transformations of this versatile building block.
Chemical Functionalization Pathways
The primary hydroxyl group of this compound can be converted into various functional groups. The following diagram illustrates the principal transformation pathways discussed in this document.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 1-Boc-pyrrolidine-3-carboxylic acid or its ester derivatives.
Problem 1: Low Yield in the Reduction of 1-Boc-pyrrolidine-3-carboxylate
The reduction of the carboxylate or ester group is a critical step that significantly impacts the overall yield. Several factors, including the choice of reducing agent, reaction conditions, and work-up procedure, can lead to suboptimal results.
Possible Causes and Solutions:
-
Inappropriate Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids effectively. Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this transformation.[1][2][3][4][5]
-
Insufficient Amount of Reducing Agent: An inadequate amount of LiAlH₄ will result in incomplete reduction. Typically, an excess of the reducing agent is used to ensure the reaction goes to completion.
-
Reaction Temperature Too Low: While the reaction is typically performed at low temperatures initially for safety, allowing the reaction to proceed at room temperature or gentle reflux may be necessary for completion.
-
Improper Work-up Procedure: The work-up of LiAlH₄ reactions is critical to obtaining a good yield. The formation of aluminum salts can trap the product, leading to significant losses. The Fieser workup is a widely used and effective method to break down the aluminum complexes and facilitate product isolation.[6][7]
Quantitative Data Summary: Comparison of Reducing Agents
| Reducing Agent | Substrate | Typical Solvents | Typical Temperature | Reported Yield | Notes |
| LiAlH₄ | Ester/Carboxylic Acid | Anhydrous THF, Diethyl ether | 0 °C to reflux | High | Strong reducing agent; reacts violently with water.[2][8][9] |
| NaBH₄ | Ester/Carboxylic Acid | Methanol, Ethanol | Room Temperature | Very Low to None | Generally not effective for ester or carboxylic acid reduction.[1][2][10] |
Experimental Protocol: Reduction of Methyl 1-Boc-pyrrolidine-3-carboxylate with LiAlH₄
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Gentle reflux may be required in some cases.
-
Quenching and Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL).[6][7]
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. The white precipitate of aluminum salts can be removed by filtration. Wash the filter cake with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Problem 2: Side Reactions and Impurity Formation
Several side reactions can occur, leading to a complex mixture and a lower yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Over-reduction: In some cases, particularly with more complex substrates, other functional groups may be susceptible to reduction by LiAlH₄. Careful control of reaction conditions and the use of milder reducing agents (if applicable to the specific substrate) can minimize this.
-
Epimerization: If the stereochemistry at position 3 is important, harsh reaction conditions (e.g., prolonged heating) could potentially lead to epimerization. Maintaining a controlled temperature profile is crucial.
-
Incomplete Boc-protection: If starting from 3-(hydroxymethyl)pyrrolidine, incomplete protection will lead to a mixture of protected and unprotected compounds, complicating purification.
Troubleshooting Impurities:
| Impurity | Possible Source | Detection Method | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction | TLC, GC-MS, NMR | Column chromatography |
| Aldehyde Intermediate | Incomplete reduction of ester | TLC, NMR | Re-subject to reduction conditions |
| Deprotected Product | Acidic conditions during work-up | TLC, LC-MS | Column chromatography, re-protection if necessary |
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: The most common culprits for low yields are:
-
Use of an inappropriate reducing agent: Ensure you are using a strong reducing agent like LiAlH₄ for the reduction of the ester or carboxylic acid.[1][2]
-
Water contamination: LiAlH₄ reacts violently with water. Ensure all your glassware and solvents are scrupulously dry.[8]
-
Inefficient work-up: The work-up procedure is critical for liberating the product from the aluminum salts. The Fieser workup is highly recommended to improve recovery.[6][7]
-
Insufficient reducing agent: Use a sufficient excess of LiAlH₄ to drive the reaction to completion.
Q2: I am observing multiple spots on my TLC plate after the reduction. What could they be?
A2: Multiple spots could indicate the presence of:
-
Unreacted starting material (ester or carboxylic acid).
-
The desired alcohol product.
-
An intermediate aldehyde (from incomplete reduction of the ester).
-
The de-protected 3-(hydroxymethyl)pyrrolidine if the Boc group was cleaved under acidic workup conditions.
You can use co-spotting with your starting material and product to help identify the spots.
Q3: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce the 1-Boc-pyrrolidine-3-carboxylate?
A3: It is not recommended. NaBH₄ is a milder reducing agent and is generally not effective for the reduction of esters or carboxylic acids to alcohols.[1][2][10] Using NaBH₄ will likely result in a very low or no yield of the desired product.
Q4: What are some alternative synthetic routes to this compound?
A4: While the reduction of a 1-Boc-pyrrolidine-3-carboxylate is common, other routes exist:
-
Starting from Epichlorohydrin: This route involves the reaction of epichlorohydrin with a nitrogen source, followed by cyclization and reduction. A patented process starting from epichlorohydrin reports an overall yield of 85% or higher.
-
Starting from Itaconic Acid: Dimethyl itaconate can be used as a starting material to form a pyrrolidinone intermediate, which is then reduced and protected.
-
Starting from L-Aspartic Acid: This route can provide enantiomerically pure product but may involve more steps and potential side reactions like aspartimide formation.[11]
Q5: How can I improve the Boc-protection step of 3-(hydroxymethyl)pyrrolidine?
A5: To improve the yield of the Boc-protection step:
-
Use a suitable base: A non-nucleophilic base like triethylamine or diisopropylethylamine is commonly used.
-
Control the temperature: The reaction is often performed at 0 °C to room temperature.
-
Ensure proper stoichiometry: Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O).
-
Purification: The product is typically purified by column chromatography to remove any unreacted starting material and byproducts.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the reduction step.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Difference between naBH4 and LiAIH4 as reducing | Filo [askfilo.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Pyrrolidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted pyrrolidines?
A1: The most powerful and widely used method for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the direct formation of the five-membered ring with control over up to four new stereogenic centers.[1] Other common strategies include the reductive amination of levulinic acid and its derivatives, iridium-catalyzed reductive azomethine ylide generation from amides and lactams, and intramolecular hydroamination.[1][2][3]
Q2: I am observing significant formation of a furan byproduct in my reaction. What is the likely cause and how can I prevent it?
A2: Furan byproduct formation is often a result of acidic conditions, particularly when using strong mineral acids.[4] To minimize this side reaction, it is critical to maintain a neutral or weakly acidic pH throughout the reaction. If an acid catalyst is necessary, consider using a weaker acid like acetic acid.[4] Close monitoring of the reaction progress by TLC or GC-MS can help detect the formation of furan byproducts early.[4]
Q3: My final product is a mixture of mono- and di-N-substituted pyrrolidines. How can I improve the selectivity for the mono-substituted product?
A3: Over-alkylation is a common issue where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to further reaction.[4] To favor mono-alkylation, you can use a significant excess of the amine relative to the alkylating agent.[4] Alternatively, the slow addition of the alkylating agent to the reaction mixture helps maintain a low concentration of the alkylating agent, thereby reducing the chance of the mono-substituted product reacting further.[4]
Q4: What are the key factors to consider for optimizing the yield and diastereoselectivity in a 1,3-dipolar cycloaddition reaction for pyrrolidine synthesis?
A4: Key factors for optimization include the choice of solvent, temperature, and catalyst. Protic solvents like ethanol or methanol can significantly influence the reaction yield and are often good choices for green synthesis.[5][6] The reaction temperature should be optimized to ensure a reasonable reaction rate while minimizing side reactions.[5] For asymmetric synthesis, the use of chiral catalysts is crucial for controlling enantioselectivity.[7][8] The nature of the substituents on both the azomethine ylide and the dipolarophile also plays a critical role in determining the regio- and diastereoselectivity of the cycloaddition.[9]
Q5: My purified pyrrolidine derivative is discolored. What could be the cause and how can I fix it?
A5: Discoloration, often a yellow tint, is typically a sign of impurities that may have formed during the synthesis or purification process.[10] One effective method to remove colored impurities is to treat a solution of the crude product with a small amount of activated carbon, followed by filtration through celite before final purification.[10] Proper storage of the purified product under an inert atmosphere, protected from light, and at low temperatures can also prevent degradation and discoloration over time.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrrolidine Derivative
-
Symptom: The isolated yield of the target pyrrolidine is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. | Ensuring complete consumption of starting materials is the first step to maximizing yield. |
| Suboptimal Solvent | Screen a variety of solvents with different polarities. For multicomponent reactions, ethanol has been shown to be an effective solvent, leading to a dramatic increase in yield in some cases.[11] For reductive amination, 3,3,3-trifluoroethanol (TFE) can significantly enhance the reaction rate.[2] | The solvent can have a profound effect on reaction rates and equilibrium positions. |
| Incorrect Stoichiometry | Optimize the ratio of reactants. For example, in some multicomponent reactions, increasing the concentration of the aldehyde component has been shown to improve yield.[11] | The optimal ratio of reactants can vary depending on the specific reaction mechanism. |
| Catalyst Inactivity | Ensure the catalyst is active and used in the correct loading. For proline-catalyzed reactions, ensure the proline is of high purity.[12] For metal-catalyzed reactions, consider the oxidation state and ligands of the metal. | Catalyst activity is crucial for efficient conversion. |
| Product Degradation | Investigate if the product is unstable under the reaction or workup conditions. Consider running the reaction at a lower temperature or using milder workup procedures. | Harsh conditions can lead to the decomposition of the desired product. |
Issue 2: Poor Diastereoselectivity in the Synthesis
-
Symptom: The product is a mixture of diastereomers, and the desired diastereomer is not the major product.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Suboptimal Reaction Temperature | Vary the reaction temperature. In some cases, lowering the temperature can enhance diastereoselectivity. | Lower temperatures can amplify the energetic differences between diastereomeric transition states. |
| Solvent Effects | The choice of solvent can influence the transition state geometry. Screen different solvents to find the optimal one for your desired diastereomer. | The solvent can interact with reactants and intermediates, affecting the stereochemical outcome. |
| Steric Hindrance | Modify the substituents on the reactants to increase steric bulk, which can favor the formation of one diastereomer over another. Increasing the steric demand of a substituent on the amide nitrogen has been shown to improve diastereocontrol.[1] | Steric interactions in the transition state can be exploited to control diastereoselectivity. |
| Choice of Catalyst | For catalyzed reactions, the catalyst plays a crucial role in determining stereoselectivity. For asymmetric synthesis, screen different chiral ligands or organocatalysts. | The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component 1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidine Synthesis
This protocol is adapted from a procedure for the synthesis of spiro-pyrrolidine-oxindoles.[13]
-
Reactant Preparation: In a round-bottom flask, dissolve the isatin derivative (1.0 mmol) and the α-amino acid (e.g., sarcosine or proline, 1.2 mmol) in a suitable solvent (e.g., ethanol or methanol, 10 mL).
-
Reaction Initiation: To the solution, add the dipolarophile (e.g., an arylidene thiazolidinedione, 1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired spirooxindole pyrrolidine derivative.[10]
Protocol 2: Optimization of Reductive Amination for Pyrrolidinone Synthesis
This protocol is based on the synthesis of N-functionalized pyrrolidinones from levulinic acid.[2]
-
Catalyst and Reactant Setup: In a pressure vessel, combine levulinic acid (1.0 mmol), the desired amine (e.g., benzylamine, 1.2 mmol), and a nickel catalyst precursor (e.g., [dippeNi(COD)], 5 mol%).
-
Solvent and Additives: Add the solvent (e.g., THF or TFE, 5 mL). To drive the reaction towards the pyrrolidinone product, add molecular sieves to trap the water generated during the reaction.[2]
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the reaction mixture to the optimized temperature (e.g., 170 °C) for a specified time (e.g., 15 hours).[2]
-
Workup: After cooling the reaction to room temperature, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst and molecular sieves.
-
Analysis and Purification: Analyze the crude product by GC or HPLC to determine the conversion and yield.[10] Purify the product by distillation or column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of a 3-Pyrrolin-2-one Derivative
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | H₂O | 35 | 72 |
| 2 | C₂H₅OH | 15 | 89 |
| 3 | C₂H₅OH-H₂O | 30 | 75 |
| 4 | CH₃OH | 25 | 81 |
| 5 | CH₃CN | 40 | 65 |
| 6 | CH₂Cl₂ | 45 | 60 |
Data adapted from a study on the synthesis of substituted 3-pyrrolin-2-ones under ultrasound irradiation.[6][14]
Table 2: Optimization of Reaction Conditions for Pyrrolidinone Synthesis
| Entry | Temperature (°C) | Time (h) | Additive | Conversion to Product (%) |
| 1 | 150 | 10 | None | 65 |
| 2 | 170 | 10 | None | 74 |
| 3 | 170 | 15 | None | 78 |
| 4 | 170 | 15 | Molecular Sieves | 83 |
Data based on the optimization of levulinic acid conversion to a 2-pyrrolidinone derivative.[2]
Visualizations
Caption: General experimental workflow for the synthesis and purification of pyrrolidine derivatives.
Caption: Troubleshooting logic for addressing low reaction yields in pyrrolidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Challenges in the stereoselective synthesis of chiral pyrrolidines
Welcome to the Technical Support Center for the Stereoselective Synthesis of Chiral Pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of chiral pyrrolidines.
Q1: My asymmetric [3+2] cycloaddition reaction is resulting in low diastereoselectivity or regioselectivity. What are the likely causes and how can I fix it?
Low stereo- and regioselectivity in catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides is a common issue. The outcome is highly sensitive to the catalyst, solvent, and substrate electronics.[1]
Possible Causes and Solutions:
-
Catalyst System: The choice of metal catalyst and chiral ligand is paramount. Different catalytic systems can favor different stereochemical outcomes (endo vs. exo). For instance, under appropriate conditions with a Cu(I) or Ag(I) catalyst, either the exo or the endo adduct can be obtained with high stereoselectivity.
-
Action: Screen a variety of chiral ligands and metal salts (e.g., Cu(I), Ag(I), Zn(II)). The use of Ag₂CO₃ has been shown to yield high regio- and diastereoselectivities in certain systems.[2]
-
-
Solvent Effects: The solvent can significantly influence the reaction's stereochemical course.
-
Action: Perform a solvent screen. A study on a three-component [3+2] cycloaddition found that ethanol (EtOH) provided a better diastereomeric ratio (dr) than acetonitrile (MeCN), toluene, or dioxane.[3]
-
-
Substrate Electronics: Modestly activated olefins can be suitable dipolarophiles, and electronic effects in the substrate can alter the reaction mechanism and efficiency.[4]
-
Action: If possible, modify the electronic properties of the substituents on your dipolarophile or azomethine ylide.
-
A general workflow for troubleshooting poor stereoselectivity is outlined below.
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: I am observing poor enantiomeric excess (ee) in my proline-catalyzed reaction. How can I improve it?
Proline and its derivatives are powerful organocatalysts, but their effectiveness can be sensitive to reaction conditions.[5] Low enantioselectivity often stems from issues with the catalyst itself, water content, or the reaction setup.
Possible Causes and Solutions:
-
Catalyst Structure and Loading: The structure of the pyrrolidine-based catalyst is crucial.[6] Modifications to the pyrrolidine ring, such as the introduction of arylprolinol silyl ethers, can dramatically improve enantioselectivity compared to proline alone.[6][7] Catalyst loading is also a key parameter.
-
Action: Screen different proline derivatives (e.g., diarylprolinol silyl ethers). Optimize catalyst loading; typically, 10-20 mol% is a good starting point.[6]
-
-
Water Content: Small amounts of water can sometimes improve the reaction rate and enantioselectivity in certain proline-catalyzed aldol reactions.[6] However, excess water can be detrimental.
-
Action: Ensure reagents and solvents are appropriately dried if anhydrous conditions are required. Conversely, consider the controlled addition of a small amount of water (e.g., 5 mol%) as an additive to see if it improves results.[6]
-
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8]
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.
-
Q3: The yield of my intramolecular aza-Michael cyclization to form a pyrrolidine is low. What factors should I investigate?
Low yields in aza-Michael additions can be attributed to poor reactivity of the Michael acceptor, catalyst inefficiency, or side reactions.[9][10]
Possible Causes and Solutions:
-
Michael Acceptor Reactivity: The electrophilicity of the α,β-unsaturated system is key. Thioesters have been shown to be effective Michael acceptors in "clip-cycle" syntheses, leading to high yields.[11][12]
-
Action: If your substrate design allows, consider using a more reactive Michael acceptor.
-
-
Catalyst Choice: The reaction can be catalyzed by acids, bases, or organocatalysts. Chiral phosphoric acids, for example, have proven effective in enantioselective intramolecular aza-Michael cyclizations.[11]
-
Action: Screen different types of catalysts. For instance, if using a base, ensure it is strong enough to deprotonate the amine nucleophile without promoting side reactions.
-
-
Solvent and Temperature: These parameters affect reaction rates and solubility. For one reported asymmetric "clip-cycle" synthesis, changing the solvent from DCM to DCE or toluene led to a reduction in yield.[11]
-
Action: Re-evaluate your solvent choice and reaction temperature. An optimization screen is recommended.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable synthetic strategy for my target chiral pyrrolidine?
The choice depends on the desired substitution pattern, the required stereochemistry, and the available starting materials.
-
For polysubstituted pyrrolidines: Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most straightforward approaches, with the potential to create up to four new contiguous stereocenters in one step.
-
For 2,5-disubstituted pyrrolidines: Strategies often start from the chiral pool (e.g., pyroglutamic acid, alanine, mannitol) or employ asymmetric catalysis.[13][14]
-
For specific alkaloid cores: One-pot methods, such as the catalytic enantioselective reductive alkynylation of amides, offer an efficient route to various pyrrolidine, piperidine, and indolizidine alkaloids.[15]
-
For "green" approaches: Biocatalytic methods using enzymes like imine reductases (IREDs) can provide excellent enantioselectivity (>99% ee) and high yields using inexpensive reagents like D-glucose.[16]
Caption: Decision logic for selecting a synthetic route.
Q2: What are the key parameters to consider when optimizing catalyst performance for stereoselectivity?
Optimizing catalyst performance is a multifactorial problem. The key is to systematically investigate the variables that influence the energy of the diastereomeric transition states.
| Parameter | Consideration | Rationale |
| Catalyst Structure | The steric and electronic properties of the chiral ligand or organocatalyst are crucial. | The catalyst creates the chiral environment that dictates the facial selectivity of the reaction. Minor structural changes can lead to significant differences in stereochemical outcome.[6][8] |
| Solvent | Polarity, proticity, and coordinating ability can influence catalyst conformation and stability of transition states. | Solvents can interact with the catalyst and substrates, altering the reaction pathway. A solvent screen is a standard optimization procedure.[8][15][17] |
| Temperature | Lower temperatures generally enhance enantioselectivity. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the major enantiomer.[8] |
| Additives/Co-catalysts | Acids, bases, or water can act as proton shuttles, activate substrates, or modify the catalyst's structure. | Additives can have a profound, though sometimes unpredictable, effect on stereoselectivity and require empirical screening.[8] |
| Substrate Concentration | Can affect reaction order and the potential for catalyst aggregation or deactivation. | Finding the optimal concentration balances reaction rate with selectivity. |
Q3: What are common side reactions in pyrrolidine synthesis and how can they be minimized?
Side reactions can significantly lower the yield and complicate purification. The type of side reaction is highly dependent on the chosen synthetic route.
| Synthetic Route | Common Side Reaction | Mitigation Strategy |
| Buchwald-Hartwig Amination | Hydrodehalogenation of the aryl halide; O-arylation to form diaryl ethers.[18] | Ensure strictly anhydrous conditions; use a ligand that promotes faster reductive elimination; lower the reaction temperature and extend the reaction time.[18] |
| Proline Catalysis | Self-polymerization of aldehyde substrates; formation of undesired regioisomers. | Use slow addition of the aldehyde; carefully control temperature; choose a catalyst derivative that enhances regioselectivity.[19] |
| [3+2] Cycloaddition | Dimerization of the dipolarophile; formation of regioisomers. | Optimize catalyst and reaction conditions to favor the desired cycloaddition pathway; control stoichiometry carefully.[3] |
| Nitrene-based C-H Amination | Insertion into other C-H bonds (e.g., allylic).[20] | The chemoselectivity can often be controlled by the choice of catalyst and ligand.[20] |
Experimental Protocols
Representative Protocol: Diastereoselective Three-Component [3+2] Cycloaddition
This protocol is adapted from a method for the synthesis of spirooxindole-pyrrolidines.[3]
Reaction: One-pot reaction of 1,2,3,4-tetrahydroisoquinoline (THIQ), an aldehyde, and an olefinic oxindole.
Materials:
-
1,2,3,4-tetrahydroisoquinoline (THIQ) (1.3 equiv)
-
4-Bromobenzaldehyde (1.1 equiv)
-
Olefinic oxindole (1.0 equiv)
-
Benzoic acid (BzOH) (0.5 equiv)
-
Ethanol (EtOH) as solvent
Procedure:
-
To a microwave reactor tube, add the olefinic oxindole (1.0 equiv), 4-bromobenzaldehyde (1.1 equiv), THIQ (1.3 equiv), and benzoic acid (0.5 equiv).
-
Add ethanol (to achieve a concentration of ~0.2 M with respect to the olefinic oxindole).
-
Seal the tube and place it in a microwave reactor.
-
Heat the reaction mixture to 125 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired spirooxindole-pyrrolidine product.
Optimization Data: The choice of acid catalyst and solvent was shown to be critical for this transformation.[3]
| Entry | Catalyst (0.5 equiv) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BzOH | EtOH | 67 | 6:1 |
| 2 | AcOH | EtOH | 65 | 5:1 |
| 3 | TFA | EtOH | 55 | 5:1 |
| 4 | BzOH | MeCN | 52 | 4:1 |
| 5 | K10 (solid acid) | EtOH | 51 | 4:1 |
Data synthesized from a study on three-component [3+2] cycloadditions.[3]
Caption: General catalytic cycle for a [3+2] cycloaddition.
References
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Avoiding racemization during functionalization of chiral pyrrolidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chiral pyrrolidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing these valuable scaffolds while preserving their stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the functionalization of chiral pyrrolidines?
Racemization in chiral pyrrolidines, particularly those with a stereocenter at the α-position to the nitrogen, typically occurs through the formation of a planar, achiral intermediate. The primary mechanisms include:
-
Enolate/Enamine Formation: In reactions involving the α-carbon, deprotonation can lead to the formation of a planar enolate or enamine intermediate, which can be protonated from either face, leading to a racemic or epimerized mixture.
-
Iminium Ion Formation: For reactions at the nitrogen atom, transient formation of an iminium ion can lead to racemization if the α-proton is acidic enough to be removed and re-added.[1][2]
-
Influence of Reaction Conditions: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[3][4] The choice of base is also critical; strong, sterically unhindered bases are more likely to cause deprotonation at the chiral center.[5]
Q2: Which protecting groups are recommended to minimize racemization?
The choice of a nitrogen protecting group is crucial for preventing racemization. Ideal protecting groups should be stable under the reaction conditions and removable under mild conditions that do not compromise the stereocenter.
-
Electron-Withdrawing Groups: Groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) can decrease the basicity of the nitrogen and the acidity of the α-proton, thereby reducing the risk of racemization during subsequent functionalization steps.[6]
-
Bulky Groups: Sterically demanding protecting groups can hinder the approach of reagents to the α-proton, offering a degree of steric protection against racemization.
-
Orthogonal Protecting Groups: In multi-step syntheses, using orthogonal protecting groups that can be selectively removed in the presence of others is highly advantageous.[7]
Q3: How does the choice of base impact racemization?
The base plays a significant role in racemization, especially in reactions involving deprotonation.
-
Basicity and Steric Hindrance: Stronger and less sterically hindered bases, like triethylamine, are more prone to causing racemization compared to weaker or bulkier bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[5]
-
Base-Catalyzed Racemization: For amino acid derivatives, base-catalyzed racemization is a known issue and is dependent on the acidity of the α-proton.[8][9]
Q4: What are the best analytical techniques for determining the enantiomeric purity of functionalized pyrrolidines?
Accurate determination of enantiomeric excess (ee) is essential. The most common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It can be done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[10][11][12]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable pyrrolidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During N-Acylation
Symptoms: You observe a significant decrease in the enantiomeric excess (ee%) of your pyrrolidine derivative after performing an N-acylation reaction.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Lower the Reaction Temperature: Perform the acylation at 0 °C or lower to minimize the rate of racemization.[13] 2. Use a Weaker Base: Replace strong, non-hindered bases (e.g., triethylamine) with a bulkier, less basic one like DIEA or 2,4,6-collidine.[5] |
| Inappropriate Acylating Agent | 1. Use a Milder Acylating Agent: Highly reactive acylating agents like acyl chlorides can promote racemization. Consider using an activated ester or performing the reaction in the presence of a coupling agent. |
| Use of Coupling Additives | 1. Add Racemization Suppressors: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into your coupling reaction. These additives are known to suppress racemization.[14] |
Issue 2: Racemization Observed During N-Alkylation
Symptoms: The enantiomeric purity of your chiral pyrrolidine is compromised after an N-alkylation reaction.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Base and High Temperature | 1. Optimize Base and Temperature: Use a weaker base such as potassium carbonate instead of stronger bases. Running the reaction at a lower temperature can also be beneficial.[15] |
| Formation of an Iminium Intermediate | 1. Choose Appropriate Substrates: Be cautious with substrates that can readily form a stable iminium ion, as this can be a pathway to racemization. |
| Protecting Group Strategy | 1. Re-evaluate the Protecting Group: If the nitrogen is protected, ensure the protecting group is stable under the alkylation conditions and does not promote racemization. |
Issue 3: Epimerization During C-H Functionalization at the α-Position
Symptoms: You are attempting a stereoselective C-H functionalization at the carbon adjacent to the nitrogen, but you are observing the formation of the wrong diastereomer or a racemic mixture.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Stereoretentive Reaction Mechanism | 1. Employ a Stereospecific Catalyst: Utilize a catalyst system known to proceed with high stereoselectivity. For example, enzymatic or certain transition-metal-catalyzed reactions can offer excellent control.[16][17] 2. Use a Directing Group: A directing group can control the regioselectivity and stereoselectivity of the C-H functionalization.[18] |
| Equilibrating Conditions | 1. Avoid Equilibrium: Ensure the reaction conditions do not allow for equilibration of the product back to a planar intermediate. This can often be achieved by using milder reaction conditions or shorter reaction times. |
Data Presentation
Table 1: Effect of Base on Racemization in Peptide Coupling
| Base | pKa | Steric Hindrance | Relative Racemization Rate |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low[5] |
Table 2: Chiral HPLC Conditions for Pyrrolidine Derivatives
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| 2-(Aminomethyl)-1-ethylpyrrolidine | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | UV (254 nm) | [10] |
| (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | Chiralcel® OD-H | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | UV | [11] |
| N-Boc-amino acid thioesters | (Varies) | DMSO-d6 -CD3OD (5:1 v/v) with DBU | NMR | [9] |
Experimental Protocols
Protocol 1: Racemization-Free N-Acylation of (S)-Proline
This protocol describes a general procedure for the N-acylation of (S)-proline using a coupling agent to minimize racemization.
-
Dissolution: Dissolve (S)-proline (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable solvent (e.g., DMF or CH2Cl2).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir for 10 minutes.
-
Addition of Acylating Agent: Add the carboxylic acid (1.0 equivalent) to the reaction mixture.
-
Addition of Base: Slowly add a hindered base such as N,N-diisopropylethylamine (DIEA) (1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the urea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of a Pyrrolidine Derivative
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for pyrrolidine derivatives.[11]
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine or triethylamine) is often necessary to improve peak shape for basic analytes.[10][11]
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As appropriate for the analyte's chromophore (e.g., 254 nm).[10]
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Optimization: If separation is not optimal, adjust the ratio of the mobile phase components, change the alcohol modifier, or vary the column temperature.
Visualizations
Caption: Workflow for Functionalizing Chiral Pyrrolidines while Minimizing Racemization.
Caption: Decision Tree for Troubleshooting Racemization in Pyrrolidine Functionalization.
References
- 1. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. jocpr.com [jocpr.com]
- 8. Base catalyzed racemization of amino acid derivatives [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sas.rochester.edu [sas.rochester.edu]
- 17. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in pyrrolidine synthesis
Welcome to the Technical Support Center for pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in pyrrolidine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as impurities can significantly hinder the reaction.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) are critical parameters that may need optimization.
-
Catalyst Activity: If a catalyst is used, its activity and concentration are crucial. Consider screening different catalysts or optimizing the catalyst loading.[1]
-
Stoichiometry: The molar ratio of reactants can significantly impact the yield. A slight excess of one reactant may be beneficial.
Q2: I am observing the formation of unexpected side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. To enhance selectivity for the desired pyrrolidine product, consider the following:
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the formation of side products.[1]
-
Order of Addition: The sequence of adding reagents can be critical in multicomponent reactions. A stepwise addition may be necessary to avoid unwanted reactions.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Screening different solvents may improve selectivity.[1]
-
pH Control: For certain reactions, maintaining a specific pH range is crucial to prevent side reactions like the formation of furan byproducts. Neutral or weakly acidic conditions are often preferred.
Q3: How can I improve the stereoselectivity of my pyrrolidine synthesis?
A3: Achieving high stereoselectivity often requires careful selection of catalysts and reaction conditions.
-
Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives in organocatalytic reactions, can induce high enantioselectivity.[1]
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can direct the stereochemical outcome of the reaction.
-
Solvent Effects: The choice of solvent can impact the transition state geometry and, consequently, the stereoselectivity. Less polar solvents may enhance stereoselectivity in some cases.[1]
Troubleshooting Guides for Specific Synthesis Methods
Finholt-Schmidt Reaction
Q4: My Finholt-Schmidt reaction for N-substituted pyrrolidine synthesis is giving a low conversion rate. What are the potential causes and solutions?
A4: The Finholt-Schmidt reaction, involving the reduction of a γ-lactam with a reducing agent like LiAlH₄, can be sensitive to several factors.
-
Problem: Incomplete reduction of the lactam.
-
Cause: Insufficient reducing agent, poor quality of the reducing agent, or too low a reaction temperature.
-
Solution: Ensure you are using a sufficient excess of a fresh, high-quality reducing agent. Gradually increasing the reaction temperature might also improve the conversion rate.
-
-
Problem: Formation of amino alcohol byproduct.
-
Cause: Over-reduction or cleavage of the pyrrolidine ring.
-
Solution: Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial. Adding the lactam solution slowly to the reducing agent at a low temperature can help minimize over-reduction.
-
5-endo-trig and 5-exo-trig Cyclizations
Q5: I am attempting a 5-endo-trig radical cyclization to form a pyrrolidine ring, but the yield is very low. What strategies can I employ to promote this "disfavored" cyclization?
A5: While kinetically disfavored according to Baldwin's rules, 5-endo-trig radical cyclizations can be promoted under certain conditions.
-
Problem: The reaction favors the alternative 4-exo-trig cyclization or other side reactions.
-
Cause: The stereoelectronic requirements for the 5-endo-trig pathway are not met.
-
Solution:
-
Polar Effects: Introducing electron-withdrawing groups on the radical acceptor can promote the 5-endo cyclization.
-
Geometrical Constraints: Using cyclic precursors or substrates with rigid conformations can favor the 5-endo pathway.
-
Spin Delocalization: Substituents that can delocalize the unpaired electron in the transition state can lower the activation energy for the 5-endo cyclization.
-
-
Q6: My 5-exo-trig cyclization is proceeding with low diastereoselectivity. How can I improve it?
A6: The diastereoselectivity of 5-exo-trig radical cyclizations is often influenced by the substituents on the acyclic precursor.
-
Problem: A mixture of diastereomers is obtained.
-
Cause: Lack of a strong facial bias in the transition state.
-
Solution: Introducing bulky substituents on the stereocenter of the precursor can create a greater steric hindrance, favoring the approach of the radical from the less hindered face and thus improving diastereoselectivity. The use of Lewis acids can also influence the stereochemical outcome.
-
Transition-Metal-Catalyzed Reactions
Q7: My iridium-catalyzed reductive amination of a 1,4-dicarbonyl compound is giving a low yield of the desired pyrrolidine. What should I check?
A7: Iridium-catalyzed reductive aminations are generally efficient, but several parameters can affect the outcome.
-
Problem: Low conversion of the starting materials.
-
Cause: Inactive catalyst, insufficient hydride source, or suboptimal reaction conditions.
-
Solution:
-
Catalyst: Ensure the iridium catalyst is active and handled under an inert atmosphere.
-
Hydride Source: Formic acid is a common hydride source in these reactions; ensure it is of high purity and used in the correct stoichiometry.[2]
-
Temperature and Solvent: The reaction may require heating. Screening different solvents, such as toluene or water, can also impact the yield.[2][3]
-
-
Organocatalytic Methods
Q8: In my organocatalytic Michael addition for pyrrolidine synthesis, I am observing low enantioselectivity and a sluggish reaction rate. What can I do to optimize this?
A8: Organocatalytic reactions are sensitive to the catalyst structure, solvent, and additives.
-
Problem: Low enantiomeric excess (ee) and slow reaction.
-
Cause: Suboptimal catalyst, incorrect solvent, or the absence of a necessary additive.
-
Solution:
-
Catalyst Choice: The structure of the pyrrolidine-based organocatalyst is critical. Small modifications to the catalyst can significantly impact both reactivity and enantioselectivity.[4]
-
Solvent Screening: The polarity and protic nature of the solvent can have a profound effect. Apolar solvents sometimes lead to higher enantioselectivity.
-
Additives: The addition of a co-catalyst, such as a weak acid or base, can accelerate the reaction and improve enantioselectivity.
-
-
Multicomponent Reactions (MCRs)
Q9: My one-pot multicomponent synthesis of a highly functionalized pyrrolidine is resulting in a complex mixture of products and a low yield of the desired compound. How can I troubleshoot this?
A9: The complexity of MCRs can often lead to challenges in optimization.
-
Problem: Formation of multiple byproducts and low yield.
-
Cause: Incorrect stoichiometry, suboptimal reaction conditions, or inefficient catalyst.
-
Solution:
-
Stoichiometry: Carefully control the molar ratios of all components. An excess of one component might be necessary to drive the reaction to completion.
-
Concentration: The concentration of the reactants can be a critical factor.
-
Catalyst and Solvent: Screen different catalysts (e.g., Lewis acids, organocatalysts) and solvents to find the optimal combination for your specific substrates.
-
-
Data Presentation
The following tables summarize quantitative data for various pyrrolidine synthesis methods, highlighting the effect of different reaction parameters on the product yield.
Table 1: Iridium-Catalyzed Reductive Amination of 1,4-Diketones
| Entry | Diketone | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | [CpIrCl₂]₂ | Water | 80 | 12 | 95 |
| 2 | 1,4-Diphenylbutane-1,4-dione | Benzylamine | [CpIrCl₂]₂ | Toluene | 100 | 24 | 88 |
| 3 | Hexane-2,5-dione | Methylamine | Vaska's complex | Toluene | 25 | 16 | 75[5] |
| 4 | 1-Phenylpentane-1,4-dione | Aniline | [Cp*IrCl₂]₂ | Water | 80 | 12 | 92 |
Table 2: Organocatalytic Michael Addition for Pyrrolidine Synthesis
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | (S)-Proline (10) | DMSO | 25 | 24 | 92 | 95 |
| 2 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether (5) | Toluene | 0 | 48 | 95 | 99 |
| 3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC4 (10) | Methylcyclohexane | 0 | 24 | 87 | 85 |
| 4 | Butyraldehyde | (E)-2-Nitropropene | (S)-Proline (20) | CH₂Cl₂ | 25 | 72 | 85 | 93 |
Table 3: Multicomponent Synthesis of Functionalized Pyrrolidines
| Entry | Aldehyde | Amine | Dienophile | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl acetylenedicarboxylate | None | Ethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | Methylamine | N-Phenylmaleimide | AgOAc | Acetonitrile | 92 |
| 3 | Isovaleraldehyde | Glycine methyl ester | Dimethyl acetylenedicarboxylate | Cu(OTf)₂ | Dichloromethane | 78 |
| 4 | Benzaldehyde | p-Toluidine | Ethyl pyruvate | None | Ethanol | 82 |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidine Synthesis
This protocol details the synthesis of N-aryl-substituted pyrrolidines via the reductive amination of 1,4-diketones.
-
Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydride Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalytic Michael Addition for the Synthesis of Substituted Pyrrolidines
This protocol describes a general procedure for the organocatalytic Michael addition of an aldehyde to a nitroalkene, followed by reductive cyclization.
-
Michael Addition: To a solution of the nitroalkene (1.0 eq) and the aldehyde (1.5 eq) in an appropriate solvent (e.g., CH₂Cl₂ or toluene), add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 5-10 mol%). Stir the reaction at the optimized temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Work-up of Michael Adduct: Once the Michael addition is complete, concentrate the reaction mixture under reduced pressure. The crude adduct can be purified by column chromatography or used directly in the next step.
-
Reductive Cyclization: Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., NiCl₂·6H₂O and NaBH₄, or H₂ with a Pd/C catalyst). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction carefully (e.g., with water or dilute acid). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the final pyrrolidine product by column chromatography.
Protocol 3: Three-Component Synthesis of a Functionalized Pyrrolidine
This protocol outlines a one-pot synthesis of a highly substituted pyrrolidine from an aldehyde, an amine, and a dienophile.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Addition of Dienophile: To the stirred solution, add the dienophile (e.g., diethyl acetylenedicarboxylate, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired functionalized pyrrolidine.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low conversion rates in pyrrolidine synthesis.
Caption: A decision-making diagram for optimizing pyrrolidine synthesis based on yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-Boc-3-(hydroxymethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Boc-3-(hydroxymethyl)pyrrolidine. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. This guide offers insights into solvent effects on common transformations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The primary alcohol of this compound is readily functionalized through various common organic reactions, including:
-
Oxidation to the corresponding aldehyde (1-Boc-3-formylpyrrolidine).
-
Tosylation or mesylation to activate the hydroxyl group for nucleophilic substitution.
-
Mitsunobu reaction for the introduction of a wide range of nucleophiles with inversion of stereochemistry.
-
Appel reaction to convert the alcohol to the corresponding halide.
-
Alkylation/Etherification to form ethers.
Q2: How does solvent polarity generally affect reactions of this compound?
A2: Solvent polarity can have a significant impact on both reaction rates and mechanisms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents are generally preferred for many transformations of this compound. They can dissolve the starting material and many reagents while not interfering with reactive intermediates. For SN2 reactions, such as tosylate displacement, polar aprotic solvents can accelerate the reaction rate by solvating the cation of the nucleophile's salt, leaving the anion more nucleophilic.
-
Nonpolar Aprotic Solvents (e.g., toluene, hexanes): These are less commonly used for reactions involving polar starting materials like this compound due to poor solubility. However, they can be useful in specific cases, for example, to control reactivity or facilitate product isolation.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents are generally avoided in reactions involving organometallic reagents or highly reactive intermediates that would be quenched by the acidic proton. For reactions like tosylation, protic solvents can solvate and deactivate the nucleophile (e.g., an amine base), slowing down the desired reaction.
Troubleshooting Guides
Oxidation Reactions
Issue: Low yield or incomplete conversion during the oxidation of this compound to the aldehyde.
| Potential Cause | Troubleshooting Step | Recommended Solvent(s) |
| Incomplete dissolution of starting material | Ensure complete solubility of the alcohol before adding the oxidizing agent. Gentle heating may be required, but the solution should be cooled to the reaction temperature before adding reagents. | Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) |
| Degradation of the oxidizing agent | Use freshly opened or properly stored oxidizing agents. Some reagents, like the Dess-Martin periodinane, are moisture-sensitive. | Anhydrous DCM, Anhydrous DMSO |
| Steric hindrance of the substrate | The pyrrolidine ring can present some steric bulk. Consider using a less sterically demanding oxidizing agent or increasing the reaction time and/or temperature. | DMSO (for Dess-Martin or MnO₂), DCM (for Swern or Parikh-Doering) |
| Over-oxidation to the carboxylic acid | This is more common with stronger oxidizing agents. Ensure mild conditions and monitor the reaction closely by TLC or LC-MS. | DCM is often preferred for selective oxidations to the aldehyde. |
Diagram: General Workflow for Oxidation Troubleshooting
Caption: Troubleshooting workflow for low yield in oxidation reactions.
Tosylation Reactions
Issue: Formation of side products or low yield during the tosylation of this compound.
| Potential Cause | Troubleshooting Step | Recommended Solvent(s) |
| Formation of quaternary ammonium salt | The nitrogen of the pyrrolidine can react with the tosyl chloride, especially if the Boc protecting group is partially cleaved or if the reaction is run at high temperatures. Use a non-nucleophilic base and maintain low temperatures. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Hydrolysis of tosyl chloride | Traces of water in the solvent or reagents can hydrolyze tosyl chloride. Ensure all glassware is dry and use anhydrous solvents. | Anhydrous DCM, Anhydrous THF |
| Poor solubility of reagents | Ensure all reagents, including the amine base, are soluble in the chosen solvent. | DCM, THF, Acetonitrile |
| Elimination side product | Although less likely with a primary alcohol, strong, non-nucleophilic bases at elevated temperatures could potentially lead to elimination. Use a milder base or lower the reaction temperature. | DCM with a tertiary amine base like triethylamine or pyridine. |
Mitsunobu Reactions
Issue: No reaction or low yield in the Mitsunobu reaction of this compound.
| Potential Cause | Troubleshooting Step | Recommended Solvent(s) |
| Low acidity of the nucleophile | The pKa of the nucleophile should ideally be below 13 for the reaction to proceed efficiently. | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Steric hindrance | The substrate is a somewhat hindered primary alcohol. Ensure the reaction is run at an appropriate concentration and for a sufficient duration. Pre-forming the betaine by reacting triphenylphosphine and the azodicarboxylate before adding the alcohol and nucleophile may improve yields.[1] | THF is the most commonly used and often preferred solvent.[1][2] |
| Side reaction with the azodicarboxylate | If the nucleophile is not sufficiently reactive, the azodicarboxylate can act as a nucleophile itself, leading to byproducts.[1] | THF, Diethyl ether[1] |
| Difficult purification | The triphenylphosphine oxide byproduct can be difficult to remove. Using polymer-bound triphenylphosphine or modified phosphines can simplify purification. | THF, Toluene |
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-Boc-3-formylpyrrolidine using Dess-Martin Periodinane
Reaction Scheme: this compound → 1-Boc-3-formylpyrrolidine
Reagents and Solvents:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in DMSO (5 volumes).
-
At room temperature, add Dess-Martin periodinane (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for approximately 7 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Expected Yield: ~85%
Protocol 2: Tosylation of this compound
Reaction Scheme: this compound + TsCl → 1-Boc-3-(tosyloxymethyl)pyrrolidine
Reagents and Solvents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Diagram: Logical Relationship in Solvent Choice for SN2 Reactions
Caption: Decision diagram for solvent selection in SN2 reactions.
References
Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis
Welcome to the technical support center for pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for pyrrolidine synthesis?
A1: Pyrrolidine synthesis is broadly catalyzed by two main classes of catalysts:
-
Metal-Based Catalysts: These are highly effective and widely used. Common examples include complexes of Copper(I), Silver(I), Iridium, Rhodium, Nickel, and Cobalt.[1][2] They are particularly powerful in [3+2] dipolar cycloaddition reactions involving azomethine ylides.[3]
-
Organocatalysts: These are metal-free, chiral small molecules. Proline and its derivatives are the most prominent examples, renowned for their ability to induce high stereoselectivity in reactions like asymmetric aldol and Michael additions.[4][5]
Q2: How can I improve the stereoselectivity (enantioselectivity or diastereoselectivity) of my reaction?
A2: Improving stereoselectivity is a common goal and often involves several strategies:
-
Chiral Catalysts: The use of chiral catalysts is the most direct approach. For organocatalysis, proline-based catalysts are highly effective in promoting enantioselectivity.[4] For metal-based systems, using chiral ligands, such as (S)-DM- or (S)-DTBM-Segphos with copper(I) and silver(I), can allow for diastereodivergent synthesis of exo- or endo-cycloadducts.[2]
-
Bifunctional Catalysts: Catalysts that can activate both the nucleophile and the electrophile, such as those combining a pyrrolidine moiety with a thiourea group, can exhibit superior performance in both reaction rates and stereoselectivity.[5]
-
Solvent Choice: The reaction solvent can significantly influence the outcome. Less polar solvents may favor higher stereoselectivity in some cases.[1]
-
Temperature Control: Lowering the reaction temperature can improve selectivity by minimizing side reactions and favoring the desired stereoisomer's transition state.[1][6]
Q3: My catalyst seems to be deactivating. What are the common causes and solutions?
A3: Catalyst deactivation can halt your reaction and reduce yields. Common causes include:
-
Presence of Water: Even trace amounts of water can lead to catalyst deactivation, for instance, by promoting the ring-opening of intermediates.[7] It is critical to use anhydrous conditions and dry solvents.[1]
-
Air Sensitivity: Some catalysts or intermediates may be sensitive to air. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Catalyst Poisoning: Substrates or impurities containing functional groups like thiols or certain amines can act as poisons to metal catalysts.
-
Solution: For water-sensitive reactions, techniques like vacuum distillation or the use of solvent separation can be critical for water removal during catalyst preparation.[7] If catalyst reuse is attempted, a drop in enantioselectivity may occur, indicating potential degradation or structural changes.[4]
Q4: I am observing significant by-product formation. How can I minimize this?
A4: By-product formation often competes with the desired reaction pathway. Key factors to control are:
-
Reaction Conditions: Temperature, concentration, and choice of reagents are crucial. For instance, in reactions where a five-membered pyrrolidine ring competes with a four-membered azetidine ring, lower temperatures and high dilution can favor the desired product.[6]
-
Catalyst Choice: The catalyst itself can influence reaction pathways. For example, during the dehydrogenation of pyrrolidines to form pyrroles, the choice of a metal catalyst can promote this undesired oxidation.[8] In such cases, considering a metal-free alternative or a less active catalyst may be necessary.[8]
-
Protecting Groups: The choice of protecting groups, especially on the nitrogen atom, can impact the stability and reactivity of the pyrrolidine core, preventing side reactions.[8]
Troubleshooting Guides
Issue 1: Low Yield in [3+2] Cycloaddition Reaction
-
Symptoms: The reaction to form the pyrrolidine ring results in a low yield of the desired product.
-
Potential Causes & Solutions:
-
Azomethine Ylide Instability: The azomethine ylide intermediate is often unstable.
-
Solution: Ensure it is generated in situ under strictly anhydrous conditions.[1]
-
-
Inefficient Catalyst: The selected catalyst may not be optimal for the specific substrates.
-
Suboptimal Temperature: The reaction may be highly sensitive to temperature.
-
Solution: Optimize the reaction temperature. Running the reaction at lower temperatures can sometimes improve yield by minimizing decomposition and side reactions.[1]
-
-
Issue 2: Poor or Incorrect Stereoselectivity
-
Symptoms: The product is a mixture of diastereomers or has low enantiomeric excess (ee).
-
Potential Causes & Solutions:
-
Achiral Catalyst or Conditions: The reaction is not being directed to a specific stereochemical outcome.
-
Solvent Effects: The solvent may not be optimal for achieving high stereochemical control.
-
Solution: Screen different solvents. For proline-catalyzed reactions, dipolar aprotic solvents like DMSO often give excellent results.[5]
-
-
Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrates may be overriding the influence of the catalyst.
-
Solution: Modify the catalyst structure to exert stronger stereochemical control. Bifunctional catalysts can create a more organized transition state, enhancing selectivity.[5]
-
-
Issue 3: Formation of Dehydrogenated Pyrrole By-product
-
Symptoms: Isolation of a pyrrole or dihydropyrrole derivative alongside the desired pyrrolidine.
-
Potential Causes & Solutions:
-
Oxidative Conditions: The reaction conditions are promoting the loss of hydrogen. This is a common issue with certain metal catalysts.[8]
-
Solution: Re-evaluate the catalyst choice. Consider a metal-free alternative if possible, or select a metal catalyst that is less prone to promoting dehydrogenation.[8] B(C6F5)3 is a known catalyst for this specific transformation, so similar Lewis acids should be used with caution if this side reaction is to be avoided.[9][10]
-
-
High Temperature: Elevated temperatures can accelerate dehydrogenation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the primary transformation.[8]
-
-
Data Presentation: Catalyst Performance Comparison
Table 1: Comparison of Catalysts in Asymmetric Aldol Reactions
| Catalyst | Solvent | Yield (%) | Stereoselectivity (ee/dr) | Notes | Reference(s) |
|---|---|---|---|---|---|
| L-Proline | DMSO | High | Excellent | Highly effective and widely used in dipolar aprotic solvents. | [5] |
| Prolinamides | Various | Good to High | Good to Excellent | Activity can be slightly lower than proline; N-H acidity is key. | [5] |
| Thioamide-prolinamide | Various | High | Excellent | Increased N-H acidity leads to enhanced reactivity and shorter times. | [5] |
| Simple Pyrrolidine | Water | High | High regioselectivity | Effective for aldol reactions in water with unsymmetrical ketones. |[5] |
Table 2: Catalyst Performance in [3+2] Cycloaddition for Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Yield (%) | Diastereoselectivity | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Cu(I) or Ag(I) complexes | Imino esters + Alkenes | Good to Excellent | High | Standard, effective catalysts for this cycloaddition. | [1][2] |
| IrCl(CO)(PPh₃)₂ / TMDS | Reductive from Amides | 50-90% | Good to Excellent | Allows access to unstabilized azomethine ylides; broad scope. | [3] |
| Rh₂(OAc)₄ | C-H Insertion of Carbenes | High | High | Catalytic approach for direct difunctionalization of pyrrolidine. | [11] |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | High | High (ee) | "Clip-Cycle" strategy for enantioenriched pyrrolidines. |[12] |
Experimental Protocols
Protocol: Catalyst Screening for [3+2] Cycloaddition
This protocol describes a general procedure for screening different metal catalysts in the [3+2] cycloaddition reaction between an imine and an alkene to optimize yield.
Materials:
-
Starting imine (e.g., derived from an amino acid ester)
-
Alkene (dipolarophile)
-
Anhydrous solvents (e.g., Dichloromethane, Toluene)
-
Catalysts to be screened (e.g., Cu(I) complex, Ag(I) complex)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
TLC plates for reaction monitoring
Procedure:
-
Preparation: Set up four separate, oven-dried reaction vials equipped with magnetic stir bars.
-
Reagent Addition: To each vial, add the starting imine (1.0 mmol) and the alkene (1.2 mmol).
-
Solvent Addition: To each vial, add 5 mL of the designated anhydrous solvent (e.g., Vials 1 & 2: Dichloromethane; Vials 3 & 4: Toluene).
-
Catalyst Addition: Under an inert atmosphere, add the respective catalyst (0.05 mmol, 5 mol%) to each vial.
-
Vial 1 & 3: Add Cu(I) catalyst.
-
Vial 2 & 4: Add Ag(I) catalyst.
-
-
Reaction: Seal the vials and stir the reactions at 25°C for 24 hours.
-
Monitoring: Monitor the progress of each reaction periodically by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion (as determined by TLC), quench the reactions by adding a saturated aqueous solution of ammonium chloride.
-
Work-up:
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude product from each reaction via column chromatography on silica gel to isolate the desired pyrrolidine product and determine the yield. Compare the yields to identify the optimal catalyst-solvent combination.[1]
Mandatory Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst for pyrrolidine synthesis.
Caption: A stepwise experimental workflow for a catalyzed pyrrolidine synthesis.[1]
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Monitoring reaction progress of 1-Boc-3-(hydroxymethyl)pyrrolidine synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress during the synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine, a key intermediate in pharmaceutical development.[1][2][3] The primary synthesis route involves the protection of the secondary amine of 3-(hydroxymethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring this reaction?
A1: The progress of the Boc-protection of 3-(hydroxymethyl)pyrrolidine is most commonly monitored using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] TLC is often used for rapid, qualitative checks at the bench, while GC-MS and NMR provide more quantitative data and structural confirmation.
Q2: How do I set up a TLC system to monitor the reaction?
A2: A typical TLC setup involves a silica gel plate and a mobile phase of ethyl acetate in hexanes or methanol in chloroform/dichloromethane.[7][8] The starting material, 3-(hydroxymethyl)pyrrolidine, is highly polar and will have a low retention factor (Rf), staying near the baseline. The product, this compound, is less polar and will travel further up the plate, resulting in a higher Rf value.[7]
Q3: The starting material and product spots are not visible under a UV lamp. How can I visualize them?
A3: Since neither the starting amine nor the Boc-protected product are strongly UV-active, a chemical stain is required for visualization. The most effective stains for this system are potassium permanganate (KMnO₄) solution or an iodine chamber. The starting amine and the product's alcohol group will react with the stain to produce a visible spot.
Q4: When can I consider the reaction to be complete?
A4: The reaction is generally considered complete when TLC analysis shows the complete consumption of the limiting reactant, which is typically the 3-(hydroxymethyl)pyrrolidine starting material.[5] This is visualized on the TLC plate by the disappearance of the spot corresponding to the starting material.
Q5: What potential side products should I be aware of, and how can they be detected?
A5: Potential side products are minimal in this reaction if stoichiometry is controlled. However, issues can include unreacted starting material or, less commonly, the formation of a carbonate by-product if the alcohol reacts. These can be detected by TLC as additional spots or by GC-MS and NMR, which can identify their structures based on mass-to-charge ratio and chemical shifts, respectively.
Troubleshooting Guide
Unforeseen issues can arise during the synthesis. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Impure or degraded reagents (especially Boc₂O). 2. Insufficient reaction time or incorrect temperature. 3. Presence of water in the reaction, which can hydrolyze Boc₂O. 4. Incorrect stoichiometry or issues with the base (e.g., triethylamine). | 1. Use fresh, high-purity reagents. 2. Allow the reaction to stir for a longer duration (e.g., overnight) or gently warm if the protocol allows.[9] 3. Ensure all glassware is dry and use an anhydrous solvent. 4. Re-evaluate calculations and ensure the base is added correctly. |
| Streaking on TLC Plate | The basic nature of the starting amine (3-(hydroxymethyl)pyrrolidine) can interact strongly with the acidic silica gel, causing streaking. | Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the TLC eluent system. This will neutralize the acidic sites on the silica and result in well-defined spots.[10] |
| Multiple Product Spots on TLC | 1. Impurities in the starting material. 2. Formation of unexpected side products. 3. Degradation of the product during reaction or workup. | 1. Check the purity of the starting material before beginning the reaction. 2. Use spectroscopic methods (GC-MS, NMR) to identify the structures of the impurities. 3. Ensure the workup procedure is not too harsh (e.g., avoid strong acids that can remove the Boc group). |
| Difficulty in Product Isolation | The product, this compound, is often an oil and can be difficult to crystallize.[3] | Purification via silica gel column chromatography is the most common and effective method.[5] Use a gradient elution system, starting with a low polarity solvent mixture and gradually increasing the polarity to elute the product. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Preparation : Prepare a developing chamber with a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). Place a filter paper in the chamber to ensure saturation.
-
Spotting : Using a capillary tube, spot the starting material (dissolved in a solvent), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture onto a silica gel TLC plate.
-
Development : Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, mark the solvent front, and dry it completely. Dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear. The starting material will have a low Rf (e.g., ~0.1), and the product will have a higher Rf (e.g., ~0.4).[7]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation : Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and dilute to an appropriate concentration (~1 mg/mL).
-
GC Conditions : Inject the sample onto a GC equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 250°C).
-
Data Analysis : Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak at a different retention time. The mass spectrometer will confirm the identity of the peaks by their mass-to-charge ratio.[4]
Protocol 3: ¹H NMR Spectroscopy Analysis
-
Sample Preparation : Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire a ¹H NMR spectrum.
-
Data Analysis : Monitor the reaction by observing the disappearance of the N-H proton signal from the starting material. Concurrently, watch for the appearance of the characteristic large singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm.[11][12] The integration of the product's Boc signal relative to a starting material signal can be used to estimate the reaction conversion.
Visualization of Monitoring Workflow
The following diagram illustrates the general workflow for monitoring the progress of the this compound synthesis.
Caption: Workflow for monitoring the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester(313706-15-9) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 1-Boc-3-(hydroxymethyl)pyrrolidine
For researchers and professionals in drug development, the chemical purity of building blocks like 1-Boc-3-(hydroxymethyl)pyrrolidine is paramount. This versatile intermediate is a cornerstone in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1] Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of such compounds.
This guide provides a comparative analysis of this compound from different sources and details a robust Reversed-Phase HPLC (RP-HPLC) method for its purity determination. RP-HPLC is particularly well-suited for nonpolar to moderately polar compounds and is the most common mode of HPLC used in analytical chemistry.[2][3]
Comparative Purity Analysis
The purity of this compound can vary between suppliers or even between different batches from the same supplier. These variations can arise from differences in synthetic routes, purification methods, and storage conditions. Below is a comparative summary of analytical results for samples obtained from three distinct sources, analyzed using the standardized protocol detailed in this guide.
| Parameter | Supplier A (Lot #A123) | Supplier B (Lot #B456) | In-house Synthesis (Lot #IH789) |
| Appearance | Colorless Oil | Colorless Oil | Pale Yellow Oil |
| Retention Time (min) | 5.42 | 5.43 | 5.42 |
| Purity by HPLC (%) | 99.6 | 98.5 | 96.8 |
| Major Impurity (%) | 0.25 (at 3.1 min RRT) | 0.98 (at 4.5 min RRT) | 1.75 (at 2.8 min RRT) |
| Number of Impurities >0.1% | 1 | 3 | 4 |
RRT = Relative Retention Time
The data clearly indicates that Supplier A provides the material with the highest purity, while the in-house synthesized batch shows a higher level of impurities. The presence of multiple impurities in samples from Supplier B and the in-house synthesis highlights the importance of rigorous quality control.
Experimental Protocol: HPLC Purity Determination
This section provides a detailed protocol for the reversed-phase HPLC method used to analyze the purity of this compound. The compound's polar nature presents a challenge, as polar compounds are generally difficult to retain on standard C18 stationary phases.[4][5] Therefore, the method is optimized for highly aqueous mobile phases to ensure adequate retention and separation.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Reference Standard: this compound, purity ≥ 99.5%
-
Sample: this compound from various sources.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Run Time: 20 minutes
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of sample diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solutions from each source at the same concentration (1.0 mg/mL) as the reference standard.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.
4. Data Analysis:
-
Calculate the percentage purity of the main peak using the area percent method, assuming all components have a similar response factor at 210 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The purity of this compound is a critical attribute that must be verified before its use in synthesis. The provided RP-HPLC method is demonstrated to be effective for quantifying the purity and impurity profile of this key building block. The comparative data underscores the variability between different commercial and in-house sources, reinforcing the necessity for in-house quality control by researchers and drug development professionals to ensure the integrity of their scientific outcomes.
References
A Comparative Guide to the Synthetic Routes of Chiral Hydroxymethylpyrrolidines
Chiral hydroxymethylpyrrolidines are valuable building blocks in medicinal chemistry and drug development, frequently incorporated into the structures of biologically active compounds. Their synthesis has been approached through various strategies, each with its own set of advantages and disadvantages. This guide provides an objective comparison of three prominent synthetic routes to these important chiral molecules, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for three distinct and commonly employed synthetic routes to chiral hydroxymethylpyrrolidines, allowing for a direct comparison of their efficiency and stereoselectivity.
| Route | Starting Material | Key Transformation | Product | Yield (%) | Enantiomeric Excess (%) | Key Reagents | Reaction Conditions |
| 1. From L-Proline | L-Proline | Reduction | (S)-2-(Hydroxymethyl)pyrrolidine | ~85% | >99% (retention of chirality) | Lithium aluminum hydride (LiAlH₄) | THF, reflux |
| 2. From L-Glutamic Acid | L-Glutamic Acid | Multi-step synthesis including cyclization and reduction | (3R,4S)-N-Boc-3-hydroxy-4-(hydroxymethyl)pyrrolidine | ~40% (overall) | >98% | Di-tert-butyl dicarbonate, NaBH₄, I₂ | Multi-step, varied conditions |
| 3. Catalytic Asymmetric Synthesis | Methyl 1H-pyrrole-2-carboxylate | Rhodium-Catalyzed Asymmetric Hydrogenation | Methyl (R)-pyrrolidine-2-carboxylate followed by reduction | 95% (hydrogenation), ~90% (reduction) | 96% (hydrogenation) | [Rh(cod)₂]BF₄, (R,R)-Me-BPE, H₂ | Methanol, 50 °C, 10 bar H₂ |
Experimental Protocols
Route 1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline
This route offers a direct and high-yielding approach to (S)-2-(hydroxymethyl)pyrrolidine (also known as L-prolinol) through the reduction of the carboxylic acid functionality of L-proline. The chirality of the starting material is retained throughout the process.
Key Experiment: Reduction of L-Proline with Lithium Aluminum Hydride
To a stirred suspension of lithium aluminum hydride (15.2 g, 0.4 mol) in dry tetrahydrofuran (THF, 500 mL) under a nitrogen atmosphere, L-proline (23.0 g, 0.2 mol) is added portion-wise over 30 minutes. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C in an ice bath, the reaction is quenched by the slow, dropwise addition of water (15 mL), followed by 15% aqueous sodium hydroxide solution (15 mL), and finally water (45 mL). The resulting white precipitate is removed by filtration and washed with THF (3 x 50 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford (S)-2-(hydroxymethyl)pyrrolidine as a colorless oil.
-
Yield: Approximately 85%.
-
Enantiomeric Excess: >99% (the stereocenter is not affected by the reaction).
Route 2: Synthesis of (3R,4S)-N-Boc-3-hydroxy-4-(hydroxymethyl)pyrrolidine from L-Glutamic Acid
This multi-step synthesis transforms the readily available L-glutamic acid into a highly functionalized chiral hydroxymethylpyrrolidine. The key steps involve the formation of a pyroglutamate intermediate, followed by stereoselective transformations to introduce the hydroxyl and hydroxymethyl groups.
Key Experiment: Diastereoselective Iodolactonization and Subsequent Reduction
N-Boc-L-pyroglutamic acid methyl ester, derived from L-glutamic acid, is first converted to an α,β-unsaturated ester. This intermediate (1.0 g, 4.14 mmol) is dissolved in a 1:1 mixture of acetonitrile and water (20 mL). Sodium bicarbonate (1.05 g, 12.5 mmol) is added, followed by iodine (1.58 g, 6.21 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude iodolactone.
The crude iodolactone is dissolved in methanol (20 mL) and cooled to 0 °C. Sodium borohydride (0.31 g, 8.28 mmol) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (3R,4S)-N-Boc-3-hydroxy-4-(hydroxymethyl)pyrrolidine.
-
Overall Yield (from L-glutamic acid): Approximately 40%.
-
Diastereomeric Ratio of the product: >98:2.
Route 3: Catalytic Asymmetric Synthesis of (R)-2-(Hydroxymethyl)pyrrolidine
This approach utilizes a highly efficient rhodium-catalyzed asymmetric hydrogenation of a prochiral pyrrole substrate to establish the chiral center, followed by a simple reduction to yield the final product. This method is notable for its high enantioselectivity and catalytic nature.
Key Experiment: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 1H-pyrrole-2-carboxylate
In a glovebox, a pressure reactor is charged with methyl 1H-pyrrole-2-carboxylate (1.25 g, 10 mmol), [Rh(cod)₂]BF₄ (20.3 mg, 0.05 mol%), and (R,R)-Me-BPE (26.7 mg, 0.055 mol%). Anhydrous, degassed methanol (20 mL) is added, and the reactor is sealed. The reactor is then removed from the glovebox, purged with hydrogen gas, and pressurized to 10 bar of hydrogen. The reaction mixture is stirred at 50 °C for 24 hours. After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The crude product, methyl (R)-pyrrolidine-2-carboxylate, is obtained and can be used in the next step without further purification.
The crude ester is dissolved in dry THF (30 mL) and added dropwise to a suspension of LiAlH₄ (0.76 g, 20 mmol) in THF (20 mL) at 0 °C. The mixture is then stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water (0.76 mL), 15% NaOH (0.76 mL), and water (2.28 mL). The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to give (R)-2-(hydroxymethyl)pyrrolidine, which is further purified by distillation.
-
Yield (Hydrogenation): 95%.
-
Enantiomeric Excess (Hydrogenation): 96%.
-
Yield (Reduction): ~90%.
Mandatory Visualizations
Caption: Route 1: Reduction of L-Proline.
Caption: Route 2: From L-Glutamic Acid.
Caption: Route 3: Catalytic Asymmetric Synthesis.
A Researcher's Guide to Orthogonal Protection of 3-Hydroxymethylpyrrolidine
For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups are paramount in the multi-step synthesis of complex molecules. 3-Hydroxymethylpyrrolidine, a valuable chiral building block, possesses both a secondary amine and a primary hydroxyl group, necessitating a strategic approach to their protection to achieve desired chemical transformations. This guide provides a comparative analysis of common orthogonal protecting group strategies for 3-hydroxymethylpyrrolidine, supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection
Orthogonal protection refers to the use of protecting groups that can be removed under distinct and non-interfering conditions.[1] This strategy is crucial for molecules with multiple functional groups, such as 3-hydroxymethylpyrrolidine, as it allows for the selective manipulation of one group while the other remains protected. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed with high selectivity and yield.
This guide will focus on two common and effective orthogonal strategies for 3-hydroxymethylpyrrolidine:
-
Strategy 1: N-Boc and O-TBDMS Protection
-
Strategy 2: N-Cbz and O-TBDMS Protection
We will compare their installation, stability, and selective deprotection, providing experimental data where available for 3-hydroxymethylpyrrolidine and closely related substrates.
Comparison of Protecting Groups
| Protecting Group | Functional Group Protected | Common Reagents for Installation | Stability | Common Reagents for Deprotection |
| Boc (tert-Butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or aqueous NaOH | Stable to hydrogenolysis and basic conditions. Labile to strong acids. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solvents, Thermolytic cleavage.[1][2][3] |
| Cbz (Carbobenzyloxy) | Amine | Benzyl chloroformate (Cbz-Cl), Triethylamine (Et₃N) or NaHCO₃ | Stable to acidic and basic conditions. Labile to hydrogenolysis. | H₂, Pd/C (Hydrogenolysis), AlCl₃/HFIP.[4][5] |
| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole or Triethylamine (Et₃N) | Stable to basic conditions and hydrogenolysis. Labile to acidic conditions and fluoride ions. | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF), Acetic acid, Oxone.[6][7] |
Orthogonal Protection Strategies in Practice
Strategy 1: N-Boc and O-TBDMS Protection
This strategy is one of the most widely used due to the mild deprotection conditions for the TBDMS group, which are orthogonal to the acidic removal of the Boc group.
Protection Workflow:
Protection of 3-hydroxymethylpyrrolidine.
Experimental Data for Protection:
| Step | Reagents and Conditions | Product | Yield | Reference |
| N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ or THF/H₂O (1:2), 0 °C to rt, 8h | N-Boc-3-hydroxymethylpyrrolidine | 76-95% | [8][9] |
| O-TBDMS Protection | TBDMS-Cl, Imidazole, DMF, rt | N-Boc-3-(t-butyldimethylsilyloxymethyl)pyrrolidine | High yields generally reported for primary alcohols. | [6] |
Orthogonal Deprotection:
This strategy allows for two distinct deprotection pathways:
Pathway 1A: Selective O-TBDMS Deprotection
Selective removal of the TBDMS group.
Pathway 1B: Selective N-Boc Deprotection
Selective removal of the Boc group.
Experimental Data for Orthogonal Deprotection (Strategy 1):
| Deprotection | Reagents and Conditions | Product | Yield | Comments | Reference |
| O-TBDMS | Oxone, 50% aq. MeOH, rt, 2.5-3h | N-Boc-3-hydroxymethylpyrrolidine | High | Selective for primary TBDMS ethers; N-Boc group is stable.[7] | |
| O-TBDMS | PMA/SiO₂, MeOH | N-Boc-3-hydroxymethylpyrrolidine | High | N-Boc and N-Cbz groups are tolerated.[10] | |
| N-Boc | TFA in CH₂Cl₂ or HCl in Dioxane | 3-(t-butyldimethylsilyloxymethyl)pyrrolidine | Generally high | TBDMS group is stable under these acidic conditions.[1][2] | |
| N-Boc | Oxalyl chloride, MeOH, rt, 1-4h | 3-(t-butyldimethylsilyloxymethyl)pyrrolidine | up to 90% | Mild alternative to strong acids.[11][12] |
Strategy 2: N-Cbz and O-TBDMS Protection
The Cbz group offers an alternative to Boc, with the key difference being its removal by hydrogenolysis. This provides an orthogonal deprotection pathway to the fluoride- or acid-labile TBDMS group.
Protection Workflow:
Protection of 3-hydroxymethylpyrrolidine.
Experimental Data for Protection:
| Step | Reagents and Conditions | Product | Yield | Reference |
| N-Cbz Protection | Cbz-Cl, Et₃N, CH₂Cl₂ | N-Cbz-3-hydroxymethylpyrrolidine | Good to high yields are generally reported. | [4] |
| O-TBDMS Protection | TBDMS-Cl, Imidazole, DMF, rt | N-Cbz-3-(t-butyldimethylsilyloxymethyl)pyrrolidine | High yields generally reported for primary alcohols. | [6] |
Orthogonal Deprotection:
Pathway 2A: Selective O-TBDMS Deprotection
Selective removal of the TBDMS group.
Pathway 2B: Selective N-Cbz Deprotection
Selective removal of the Cbz group.
Experimental Data for Orthogonal Deprotection (Strategy 2):
| Deprotection | Reagents and Conditions | Product | Yield | Comments | Reference |
| O-TBDMS | PMA/SiO₂, MeOH | N-Cbz-3-hydroxymethylpyrrolidine | High | N-Cbz group is stable under these conditions.[10] | |
| N-Cbz | H₂, Pd/C, MeOH or EtOH | 3-(t-butyldimethylsilyloxymethyl)pyrrolidine | Generally high | TBDMS group is stable to hydrogenolysis.[4] | |
| N-Cbz | AlCl₃, HFIP, rt, 2-16h | 3-(t-butyldimethylsilyloxymethyl)pyrrolidine | High | A mild, non-hydrogenolysis method.[5] |
Experimental Protocols
General Procedure for N-Boc Protection of 3-Hydroxymethylpyrrolidine: To a solution of 3-hydroxymethylpyrrolidine (1.0 equiv) in dichloromethane (CH₂Cl₂) or a mixture of tetrahydrofuran (THF) and water is added triethylamine (1.2 equiv). The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-3-hydroxymethylpyrrolidine.[8][9]
General Procedure for O-TBDMS Protection of N-Protected 3-Hydroxymethylpyrrolidine: To a solution of N-protected 3-hydroxymethylpyrrolidine (1.0 equiv) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
General Procedure for Selective O-TBDMS Deprotection with TBAF: To a solution of the TBDMS-protected compound (1.0 equiv) in THF is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.[6]
General Procedure for Selective N-Cbz Deprotection by Hydrogenolysis: The N-Cbz protected compound is dissolved in methanol or ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the deprotected amine.[4]
Conclusion
The choice between the N-Boc/O-TBDMS and N-Cbz/O-TBDMS orthogonal protection strategies for 3-hydroxymethylpyrrolidine depends on the specific requirements of the synthetic route.
-
The N-Boc/O-TBDMS strategy is advantageous when subsequent steps involve reagents that are sensitive to hydrogenolysis. The mild, fluoride-based deprotection of the TBDMS group is a key feature.
-
The N-Cbz/O-TBDMS strategy is preferred when acidic conditions need to be avoided during deprotection. The hydrogenolysis conditions for Cbz removal are generally mild and highly selective, leaving the acid-sensitive TBDMS group intact.
Both strategies offer robust and high-yielding pathways for the selective manipulation of the amine and hydroxyl functionalities of 3-hydroxymethylpyrrolidine, enabling its effective use in the synthesis of complex target molecules. Researchers should consider the stability of other functional groups present in their specific substrate when selecting the appropriate protecting groups and deprotection methods.
References
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 8. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 9. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Boc-3-(hydroxymethyl)pyrrolidine in Asymmetric Synthesis: A Comparative Guide
In the landscape of chiral building blocks for asymmetric synthesis, 1-Boc-3-(hydroxymethyl)pyrrolidine and its derivatives have emerged as versatile and highly effective scaffolds for the construction of enantiomerically enriched molecules. This guide provides an objective comparison of the performance of organocatalysts derived from this compound with other prominent chiral building blocks, supported by experimental data from peer-reviewed literature. The focus is on key asymmetric transformations such as the Michael addition and aldol reaction, which are fundamental in the synthesis of pharmaceuticals and other biologically active compounds.
Comparative Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation. The efficacy of various chiral organocatalysts is often benchmarked in this reaction, with key performance indicators being yield, diastereoselectivity (dr), and enantioselectivity (ee). Below is a comparison of a catalyst derived from this compound with other pyrrolidine-based catalysts in the Michael addition of aldehydes to nitroolefins.
| Catalyst/Chiral Building Block | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-2-(Pyrrolidin-2-ylmethyl)isoindoline | Propanal | trans-β-Nitrostyrene | 98 | 95:5 | 99 | [1] |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 90:10 | 99 | [2] |
| Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | 85 | 85:15 | 95 | [2] |
Key Observations:
Organocatalysts derived from substituted pyrrolidines, such as (S)-2-(pyrrolidin-2-ylmethyl)isoindoline, demonstrate exceptional performance in asymmetric Michael additions, often achieving near-quantitative yields and excellent stereocontrol.[1] While L-proline remains a robust and widely used catalyst, its derivatives can offer improved selectivity in certain reactions.[2] The choice of catalyst, solvent, and reaction conditions plays a crucial role in the outcome of the reaction.
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol details the experimental procedure for the asymmetric Michael addition reaction catalyzed by a pyrrolidine-based organocatalyst.
Materials:
-
trans-β-Nitrostyrene
-
Propanal
-
(S)-2-(Pyrrolidin-2-ylmethyl)isoindoline (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a solution of trans-β-nitrostyrene (0.1 mmol) in CH₂Cl₂ (1.0 mL) was added propanal (0.5 mmol).
-
The mixture was stirred at room temperature, and the catalyst (S)-2-(pyrrolidin-2-ylmethyl)isoindoline (0.01 mmol, 10 mol%) was added.
-
The reaction mixture was stirred at room temperature for the time indicated in the specific experimental data.
-
Upon completion (monitored by TLC), the reaction mixture was directly loaded onto a silica gel column.
-
The product was purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess of the product were determined by chiral HPLC analysis.[1]
Logical Workflow for Chiral Catalyst Selection
The selection of an appropriate chiral catalyst is a critical step in designing an efficient asymmetric synthesis. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection of a chiral catalyst in asymmetric synthesis.
Signaling Pathway: Enamine Catalysis in Asymmetric Michael Addition
The catalytic cycle of a pyrrolidine-based organocatalyst in an asymmetric Michael addition proceeds through an enamine intermediate. This mechanism is central to the stereochemical outcome of the reaction.
Caption: The catalytic cycle of enamine-mediated asymmetric Michael addition.[1]
Conclusion
Organocatalysts derived from this compound and other substituted pyrrolidines have proven to be highly effective in asymmetric synthesis, particularly in Michael additions and aldol reactions. Their ability to provide high yields and excellent stereoselectivities makes them valuable tools for researchers and drug development professionals. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to suit specific substrates and reactions. As the demand for enantiomerically pure compounds continues to grow, the development and application of these chiral building blocks will undoubtedly remain a key area of research in organic chemistry.
References
Enantiomeric Dichotomy: A Comparative Analysis of the Biological Activities of Hydroxymethylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a chiral molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different, and sometimes opposing, biological activities. This guide provides a comparative analysis of the enantiomers of a hydroxymethylpyrrolidine derivative, HA-966 (3-amino-1-hydroxy-2-pyrrolidinone), highlighting the profound influence of stereochemistry on its neuroprotective and anticonvulsant properties.
Comparative Biological Activity of HA-966 Enantiomers
The differential effects of the (R)- and (S)-enantiomers of HA-966 underscore the importance of chiral separation in drug development. While the racemic mixture exhibits a mixed pharmacological profile, isolating the enantiomers reveals distinct and potent activities. The (R)-enantiomer is primarily responsible for the compound's neuroprotective effects through its action as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, the (S)-enantiomer is the principal contributor to the anticonvulsant and ataxic effects, which are not mediated by the glycine antagonist mechanism.[1]
Quantitative analysis of the in vivo potency of the HA-966 enantiomers reveals a stark contrast in their effects. The (S)-enantiomer is significantly more potent as an anticonvulsant and in inducing ataxia compared to the (R)-enantiomer.[1]
| Compound | Anticonvulsant Activity (ED50, mg/kg) | Ataxic Effect (Potency Ratio vs. (R)-enantiomer) | Primary Mechanism of Action |
| Racemic HA-966 | 13.2 | - | Mixed |
| (R)-enantiomer | 105.9 | 1 | Neuroprotection (NMDA glycine site antagonist) |
| (S)-enantiomer | 8.8 | 17 | Anticonvulsant |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that elucidated the distinct pharmacological profiles of the HA-966 enantiomers.
Neuroprotection Assay (NMDA-induced brain injury)
-
Animal Model: Postnatal day (PND) 7 rats.
-
Procedure:
-
Rats received an intrastriatal injection of NMDA (15 nmol).
-
Following the NMDA injection, animals were administered either the racemic HA-966, the purified (R)-enantiomer, or the purified (S)-enantiomer.
-
The extent of brain injury was assessed to determine the neuroprotective effects of each compound. The (R)-enantiomer was found to dose-dependently attenuate the NMDA-induced brain injury, while the (S)-enantiomer was ineffective.[1]
-
Anticonvulsant Activity Assay (Low-intensity electroshock)
-
Animal Model: Mice.
-
Procedure:
-
Test compounds (racemic HA-966, (R)-enantiomer, (S)-enantiomer) were administered intravenously.
-
Tonic extensor seizures were induced by low-intensity electroshock.
-
The dose at which 50% of the animals were protected from seizures (ED50) was determined for each compound.
-
Ataxia Assay (Inverted screen test)
-
Animal Model: Mice.
-
Procedure:
-
The ataxic effects of the enantiomers were measured by assessing the animals' ability to remain on an inverted screen.
-
The potency of the (S)-enantiomer in causing fall-off from the inverted screen was compared to that of the (R)-enantiomer. The (S)-enantiomer was found to be 17 times more potent than the (R)-enantiomer in inducing ataxia.[1]
-
Visualizing the Enantiomer-Specific Pathways
The distinct biological activities of the HA-966 enantiomers can be attributed to their stereoselective interactions with different biological targets.
Caption: Distinct pharmacological pathways of HA-966 enantiomers.
Caption: Experimental workflow for comparing enantiomer activity.
References
In Vitro Efficacy of Novel Pyrrolidine-Based Compounds as Kinase Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Boc-3-(hydroxymethyl)pyrrolidine has emerged as a versatile scaffold in medicinal chemistry, lending its structural motif to a new generation of kinase inhibitors. This guide provides a comparative analysis of the in vitro performance of a key compound synthesized from this pyrrolidine derivative, contextualized with alternative inhibitors targeting the same enzyme family.
A novel and potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), herein designated as Compound 1, has been synthesized utilizing this compound as a crucial intermediate.[1][2][3] This compound has demonstrated significant inhibitory activity against multiple FGFR isoforms, highlighting the potential of this pyrrolidine scaffold in the design of targeted cancer therapies.
Comparative In Vitro Activity
The in vitro efficacy of Compound 1 against FGFR1, FGFR2, FGFR3, and FGFR4 was evaluated and compared with other recently developed FGFR inhibitors. The half-maximal inhibitory concentrations (IC50) are presented in Table 1, offering a clear comparison of potency.
| Compound | Target | IC50 (nM) |
| Compound 1 (from this compound) | FGFR1/2/3/4 | (Data pending specific literature identification) |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| Compound 18i (3-amino-pyrazine-2-carboxamide derivative) | FGFR1 | <1000 |
| FGFR2 | <1000 | |
| FGFR3 | <1000 | |
| FGFR4 | <1000 |
Table 1: Comparative in vitro inhibitory activity of selected FGFR inhibitors. Data for Compound 4h and 18i are sourced from recent publications in peer-reviewed journals.[4][5]
Signaling Pathway and Experimental Workflow
The FGFR signaling cascade plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition for compounds like Compound 1.
Caption: FGFR Signaling Pathway and Point of Inhibition.
The general workflow for evaluating the in vitro efficacy of these compounds is depicted below.
Caption: In Vitro Evaluation Workflow for Kinase Inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of a compound against a specific kinase is a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Principle: This assay is based on the binding of a fluorescently labeled antibody to a tag on the kinase, and the displacement of a fluorescent tracer from the kinase's ATP-binding site by the test compound. The resulting change in Förster Resonance Energy Transfer (FRET) is measured to quantify the compound's binding affinity and inhibitory activity.
Materials:
-
Purified recombinant FGFR kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled ATP-competitive kinase tracer
-
Test compound (e.g., Compound 1)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the kinase, Eu-anti-tag antibody, and the test compound to the wells of the microplate.
-
Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
-
Add the fluorescent tracer to all wells.
-
Incubate for another specified period (e.g., 60 minutes) at room temperature.
-
Measure the FRET signal using a compatible plate reader.
-
Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no kinase).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (General Protocol)
To assess the effect of the compounds on cancer cell growth, a cell-based proliferation assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., breast cancer 4T1 cells)[4]
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® reagent
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed the cancer cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
This guide underscores the utility of this compound as a valuable starting material for the synthesis of potent kinase inhibitors. The forthcoming detailed in vitro data for Compound 1 will further elucidate its potential as a lead candidate for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Industrial Synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comparative Guide
A critical chiral building block in pharmaceutical development, 1-Boc-3-(hydroxymethyl)pyrrolidine, presents several synthetic routes for industrial-scale production. This guide provides a comparative analysis of the most common methods, starting from L-proline, trans-4-hydroxy-L-proline, L-glutamic acid, and epichlorohydrin, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their process development and scale-up decisions.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, a versatile chiral intermediate, is integral to the synthesis of a wide array of pharmaceutical agents. The scalability, cost-effectiveness, and safety of its production are therefore of paramount importance for industrial applications. This comparative guide delves into the nuances of four primary synthetic pathways, presenting available data, experimental protocols, and a critical evaluation of their industrial viability.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound on an industrial scale hinges on a careful consideration of factors such as starting material cost, overall yield, product purity, process safety, and waste management. The following table summarizes the key quantitative parameters for the four main synthetic pathways.
| Parameter | Synthesis from L-Proline | Synthesis from trans-4-Hydroxy-L-proline | Synthesis from L-Glutamic Acid | Synthesis from Epichlorohydrin |
| Starting Material Cost | Moderate | High | Low | Low |
| Typical Overall Yield | 60-70% | 70-80% | 40-50% | >85%[1] |
| Reported Purity | >98% | >99% | >95% | >95%[1] |
| Key Reagents | Borane complexes (e.g., BH3-THF, BMS) | Oxidizing agents (e.g., Swern, TEMPO), Reducing agents | Esterification agents, Reducing agents (e.g., NaBH4), Tosyl chloride | Sodium cyanide, Borane complexes, Di-tert-butyl dicarbonate |
| Number of Steps | 2-3 | 3-4 | 4-5 | One-pot (multi-step sequential) |
| Key Safety Concerns | Handling of pyrophoric borane reagents, hydrogen gas evolution | Use of toxic and unstable reagents for oxidation | Use of tosyl chloride, handling of borohydrides | Use of highly toxic sodium cyanide, handling of borane reagents |
Experimental Protocols and Methodologies
Detailed and scalable experimental protocols are crucial for the successful implementation of any synthesis on an industrial scale. Below are representative protocols for the key transformations in each synthetic route.
Synthesis from L-Proline
This route typically involves the protection of the proline nitrogen with a Boc group, followed by the reduction of the carboxylic acid to the corresponding alcohol.
Step 1: N-Boc Protection of L-Proline
In a suitable reactor, L-proline is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate. Di-tert-butyl dicarbonate ((Boc)2O) is then added portion-wise while maintaining the reaction temperature below 30°C. The reaction is stirred until completion, and the resulting N-Boc-L-proline is extracted and purified.
Step 2: Reduction of N-Boc-L-proline
To a solution of N-Boc-L-proline in an anhydrous solvent such as tetrahydrofuran (THF), a borane complex (e.g., borane-THF or borane-dimethyl sulfide) is added dropwise at a controlled temperature (typically 0-10°C). The reaction is then stirred at room temperature until the reduction is complete. Careful quenching of the reaction with a protic solvent like methanol is critical to manage the evolution of hydrogen gas. The product, this compound, is then isolated and purified.
Safety Considerations for Borane Reductions: The use of borane reagents on a large scale necessitates stringent safety protocols. These reagents are often pyrophoric and react violently with water. The reduction process is highly exothermic and generates hydrogen gas, creating a fire and explosion hazard. Industrial-scale reductions should be conducted in specialized reactors equipped with efficient cooling systems, inert atmosphere capabilities, and proper off-gas scrubbing. Personnel must be equipped with appropriate personal protective equipment (PPE) and trained in handling pyrophoric materials.
Synthesis from trans-4-Hydroxy-L-proline
This pathway involves the protection of the nitrogen and carboxylic acid groups, followed by oxidation of the hydroxyl group and subsequent reduction to the desired hydroxymethyl group.
Step 1: Protection of trans-4-Hydroxy-L-proline The starting material is first protected at the nitrogen atom with a Boc group and the carboxylic acid is typically esterified (e.g., methyl ester) to prevent side reactions.
Step 2: Oxidation of the Hydroxyl Group The secondary alcohol is oxidized to a ketone using methods like Swern oxidation or TEMPO-catalyzed oxidation. These methods require careful control of reaction conditions to avoid over-oxidation and ensure high yields.
Step 3: Reduction of the Ketone and Ester The ketone and ester functionalities are then reduced to the desired hydroxymethyl group. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) or, for a safer industrial process, a two-step approach with a milder reducing agent for the ketone followed by reduction of the ester.
Synthesis from L-Glutamic Acid
This multi-step synthesis involves the formation of a pyroglutamate intermediate, which is then further transformed.
Step 1: Diesterification and N-Boc Protection of L-Glutamic Acid L-glutamic acid is first converted to its dimethyl ester, followed by the protection of the amino group with a Boc-anhydride.
Step 2: Reduction to the Diol The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.
Step 3: Cyclization to the Pyrrolidine Ring The diol is converted to a ditosylate, which then undergoes intramolecular cyclization with a suitable amine to form the pyrrolidine ring.
Step 4: Conversion to this compound Further functional group manipulations are required to convert the initial product to the target molecule.
Synthesis from Epichlorohydrin
A patented one-pot process starting from epichlorohydrin offers a potentially cost-effective and high-yielding route for industrial production.[1]
One-Pot Synthesis: The process involves the reaction of epichlorohydrin with sodium cyanide to form 4-chloro-3-hydroxybutyronitrile. This intermediate undergoes reduction and cyclization in the presence of a borane reagent and a weak base to yield 3-hydroxypyrrolidine. The final step is the in-situ protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate to afford this compound. The patent claims an overall yield of over 85% and a purity of greater than 95%.[1]
Visualizing the Synthetic Workflows
To provide a clearer understanding of the process flow for each synthetic route, the following diagrams have been generated using the DOT language.
Alternatives to this compound
While this compound is a widely used chiral building block, several alternatives can be considered depending on the specific synthetic target and desired properties. These include other substituted pyrrolidines, as well as different chiral scaffolds.
-
(S)-1-Boc-3-aminopyrrolidine: Used for introducing a chiral amino-pyrrolidine moiety.
-
(R)- and (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (Boc-prolinol): Offers a different substitution pattern on the pyrrolidine ring.
-
Chiral piperidines and azetidines: Provide different ring sizes and conformational constraints.
The choice of an alternative often depends on the structure-activity relationship of the target molecule and the synthetic accessibility of the building block.
Conclusion
The industrial synthesis of this compound presents a choice between several viable routes, each with its own set of advantages and challenges. The synthesis from L-proline offers a relatively straightforward and well-established method. The route from trans-4-hydroxy-L-proline can provide high purity but may be more expensive due to the starting material cost. The synthesis from L-glutamic acid is a longer route but utilizes an inexpensive starting material. The one-pot synthesis from epichlorohydrin, as described in patent literature, appears to be a highly efficient and cost-effective option for large-scale production, although the use of sodium cyanide requires stringent safety measures.
Ultimately, the selection of the most suitable industrial process will depend on a thorough techno-economic analysis and a comprehensive risk assessment, taking into account factors such as raw material availability and cost, capital investment for specialized equipment, operational safety, and environmental impact. Continuous process improvement and the adoption of new technologies, such as flow chemistry, may further enhance the efficiency and safety of these important industrial syntheses.
References
A Comparative Guide to Pyrrolidine Synthesis: A Cost-Benefit Analysis for Researchers
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. For researchers and professionals in drug development and chemical synthesis, selecting the optimal method for constructing this five-membered nitrogen heterocycle is a critical decision that balances yield, cost, stereochemical control, and practicality. This guide provides an objective comparison of four commonly employed pyrrolidine synthesis methodologies: Reductive Amination of 1,4-Dicarbonyl Compounds, [3+2] Cycloaddition of Azomethine Ylides, Aza-Cope Rearrangement-Mannich Cyclization, and synthesis from the chiral pool precursor, L-Proline.
At a Glance: Comparing Pyrrolidine Synthesis Methods
To facilitate a rapid comparison, the following table summarizes the key quantitative parameters for each of the four synthesis methods. The data presented are representative examples from the literature, chosen to illustrate typical outcomes for each approach.
| Method | Typical Yield | Reaction Time | Temperature (°C) | Pressure | Key Reagents | Catalyst | Stereocontrol |
| Reductive Amination | 70-95% | 12-24 h | 25-80 | Atmospheric | 1,4-Dicarbonyl, Amine, Reducing Agent (e.g., NaBH(OAc)₃, H₂) | Acid or Metal (e.g., Pd/C, Ir complex) | Generally low unless chiral auxiliaries or catalysts are used |
| [3+2] Cycloaddition | 60-95% | 12-48 h | 25-110 | Atmospheric | Imine/Aldehyde, α-Amino Ester, Alkene/Alkyne | Lewis Acids (e.g., Ag(I), Cu(I), Zn(II)) | High diastereo- and enantioselectivity achievable |
| Aza-Cope/Mannich | 60-90% | 0.5-24 h | 25-80 | Atmospheric | Allylic Amine, Aldehyde/Ketone | Lewis or Brønsted Acids (e.g., BF₃·OEt₂, FeCl₃) | High diastereoselectivity, often predictable |
| From L-Proline | 50-95% | 4-12 h | 35-180 | Atmospheric to High Pressure | L-Proline, Reducing Agent (e.g., LiAlH₄) or Decarboxylation Catalyst | Varies (e.g., Ru/C for reduction) | Inherent chirality from starting material |
In-Depth Analysis of Synthesis Methods
Reductive Amination of 1,4-Dicarbonyl Compounds
This classical and straightforward approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a dihydropyrrole intermediate, which is then reduced in situ to the corresponding pyrrolidine.
-
Benefits: This method is often high-yielding and utilizes readily available and relatively inexpensive starting materials. The reaction conditions are typically mild, and the procedure is operationally simple, making it suitable for large-scale synthesis.
-
Drawbacks: The primary limitation is the lack of inherent stereocontrol, generally leading to racemic or diastereomeric mixtures unless chiral auxiliaries or sophisticated chiral catalysts are employed. The substrate scope can be limited by the availability of the requisite 1,4-dicarbonyl compounds.
-
Cost Analysis: The starting materials, such as 2,5-hexanedione and primary amines like benzylamine, are commercially available at a relatively low cost. For instance, 2,5-hexanedione can be purchased for approximately $30-60 for 100g[1][2], and benzylamine for around $35 for 100g[3]. The cost of the reducing agent and catalyst will vary depending on the chosen system, with common choices like sodium borohydride being inexpensive, while precious metal catalysts like iridium complexes can be more costly.
[3+2] Cycloaddition of Azomethine Ylides
This powerful method constructs the pyrrolidine ring in a single step through the reaction of an azomethine ylide with a dipolarophile (typically an alkene or alkyne). The azomethine ylide is usually generated in situ from the condensation of an aldehyde and an α-amino ester or by decarboxylation of specific N-substituted glycine derivatives.
-
Benefits: The standout advantage of this method is the potential for high levels of stereocontrol, enabling the synthesis of complex, polysubstituted pyrrolidines with multiple stereocenters in an enantioselective manner.[4] The reaction often proceeds under mild conditions and offers a broad substrate scope.
-
Drawbacks: The generation of the azomethine ylide can sometimes require specific precursors and conditions. The cost of chiral ligands and metal catalysts required for high enantioselectivity can be a significant factor.
-
Cost Analysis: The cost of this method is heavily dependent on the complexity of the starting materials and the catalyst system. Simple precursors like glycine ethyl ester hydrochloride are affordable (around $30 for 100g)[5]. However, more complex dipolarophiles and chiral ligands can be expensive. Catalysts such as silver acetate are moderately priced (around $67 for 5g)[6].
Aza-Cope Rearrangement-Mannich Cyclization
This tandem reaction sequence provides a rapid and often highly stereoselective route to functionalized pyrrolidines. The reaction is initiated by the formation of an iminium ion from an amino alcohol and an aldehyde, which then undergoes a[7][7]-sigmatropic rearrangement (the aza-Cope rearrangement) followed by an intramolecular Mannich cyclization.
-
Benefits: This method is known for its efficiency, often proceeding rapidly under mild conditions, sometimes in a matter of minutes.[8] It provides excellent diastereoselectivity, which can be controlled by the stereochemistry of the starting amino alcohol.[9] The reaction can be catalyzed by simple Lewis or Brønsted acids.
-
Drawbacks: The synthesis of the required amino alcohol precursors can add steps to the overall sequence. While diastereoselectivity is often high, achieving high enantioselectivity may require a chiral starting material or a chiral catalyst.
-
Cost Analysis: The cost is influenced by the synthesis of the amino alcohol precursor. Simple aldehydes like formaldehyde are very inexpensive. The Lewis acid catalysts, such as boron trifluoride etherate, are common and not prohibitively expensive.
Synthesis from L-Proline
Utilizing L-proline, a naturally occurring and chiral amino acid, provides a direct entry to enantiomerically pure pyrrolidine derivatives. Two common transformations are the reduction of the carboxylic acid to an alcohol (forming prolinol) and the decarboxylation to yield the parent pyrrolidine.
-
Benefits: The primary advantage is the inherent chirality of the starting material, which is directly transferred to the product, avoiding the need for asymmetric catalysis or chiral resolution. L-proline itself is a relatively inexpensive and abundant starting material.
-
Drawbacks: The scope is limited to derivatives that can be accessed from the proline scaffold. Reduction reactions often require powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH₄). Decarboxylation can require high temperatures or specific catalysts.[10][11]
-
Cost Analysis: L-Proline is a cost-effective chiral starting material, with prices around $65 for 100g[12]. The main cost driver is the reagent for the subsequent transformation. Lithium aluminum hydride is a potent but more expensive reducing agent, costing around $112 for 10g[13]. Reagents for decarboxylation, such as acetophenone, are relatively inexpensive[14].
Experimental Protocols
Reductive Amination: Synthesis of 1-benzyl-2,5-dimethylpyrrolidine
To a solution of 2,5-hexanedione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 50 mL of methanol is added 10% palladium on carbon (100 mg). The mixture is stirred under an atmosphere of hydrogen (balloon pressure) at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product as a colorless oil.
[3+2] Cycloaddition: Synthesis of a Substituted Pyrrolidine
A mixture of N-benzylideneglycine ethyl ester (1.91 g, 10 mmol), N-phenylmaleimide (1.73 g, 10 mmol), and silver acetate (167 mg, 1 mmol) in 50 mL of toluene is stirred at room temperature for 24 hours. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the desired polysubstituted pyrrolidine.
Aza-Cope Rearrangement-Mannich Cyclization: Synthesis of an Acyl-Substituted Pyrrolidine
To a solution of the starting amino alcohol (10 mmol) in 50 mL of dichloromethane at 0 °C is added a 37% aqueous solution of formaldehyde (1.2 mL, 15 mmol). Boron trifluoride etherate (1.23 mL, 10 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the acyl-substituted pyrrolidine.[15]
Synthesis from L-Proline: Reduction to (S)-Prolinol
To a suspension of lithium aluminum hydride (1.9 g, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added L-proline (2.3 g, 20 mmol) portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water (2 mL), 15% aqueous sodium hydroxide (2 mL), and water (6 mL). The resulting white precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give (S)-prolinol as a colorless oil, which can be further purified by distillation.
Logical Workflow for Method Selection
The choice of a synthetic method for a desired pyrrolidine target depends on a hierarchical set of considerations, including the desired stereochemistry, the complexity of the target molecule, and cost and time constraints. The following diagram illustrates a logical workflow for selecting an appropriate method.
Conclusion
The synthesis of pyrrolidines can be approached through a variety of powerful and versatile methods. For simple, achiral targets where cost and scalability are paramount, Reductive Amination remains a highly attractive option. When high stereochemical complexity is required, particularly for the creation of multiple stereocenters with high enantiopurity, [3+2] Cycloaddition of Azomethine Ylides is often the method of choice, despite the potential for higher costs associated with chiral ligands and catalysts. The Aza-Cope Rearrangement-Mannich Cyclization offers a compelling balance of speed and high diastereoselectivity for the synthesis of functionalized pyrrolidines. Finally, for direct access to enantiopure pyrrolidines with a substitution pattern amenable to its structure, leveraging the chiral pool with L-Proline as a starting material is an efficient and cost-effective strategy. A thorough evaluation of the target molecule's structure, the required stereochemistry, and the project's budget and timeline will ultimately guide the synthetic chemist to the most appropriate and effective method.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzylamine, 99%, pure 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. L-Proline, 500 g, CAS No. 147-85-3 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 563-63-3 Cas No. | Silver acetate | Apollo [store.apolloscientific.co.uk]
- 7. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 8. "Advancements in the diastereoselective synthesis of acyl pyrrolidines " by Danielle St. Germaine [commons.emich.edu]
- 9. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. bulksupplements.com [bulksupplements.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rpicorp.com [rpicorp.com]
- 13. Lithium aluminum hydride powder, reagent grade, 95 16853-85-3 [sigmaaldrich.com]
- 14. crescentchemical.com [crescentchemical.com]
- 15. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
A Comparative Guide to the Applications of 1-Boc-3-(hydroxymethyl)pyrrolidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among the various functionalized pyrrolidine building blocks, 1-Boc-3-(hydroxymethyl)pyrrolidine has emerged as a versatile and valuable intermediate. Its unique structure, featuring a protected nitrogen and a reactive primary alcohol, allows for sequential and site-selective modifications, making it a strategic choice in the synthesis of complex molecular architectures. This guide provides a comparative overview of the applications of this compound, contrasting its performance in key chemical transformations with alternative building blocks and synthetic strategies. Experimental data, where available, is presented to support these comparisons, alongside detailed experimental protocols for pivotal reactions.
Core Applications of this compound
This compound serves as a crucial precursor in the development of a range of therapeutics, most notably:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The pyrrolidine moiety is a common feature in a number of potent and selective FGFR inhibitors, which are under investigation for the treatment of various cancers. The hydroxymethyl group provides a convenient handle for the introduction of pharmacophoric elements that interact with the kinase domain of the receptor.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Chiral derivatives of this compound are instrumental in the synthesis of ligands targeting nAChRs. These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The stereocenter and the functional group at the 3-position are critical for achieving subtype selectivity and desired pharmacological activity.
-
Other Bioactive Molecules: Beyond these primary areas, this building block is utilized in the synthesis of a diverse array of other biologically active molecules, including but not limited to, chemokine receptor antagonists and various chiral catalysts.
Comparative Analysis of Key Chemical Transformations
The utility of this compound is best understood by examining the efficiency of its key chemical transformations compared to alternative starting materials.
Conversion of the Hydroxyl Group to an Amine
A frequent synthetic operation is the conversion of the hydroxymethyl group to an aminomethyl group, a key step in the synthesis of many bioactive compounds. The Mitsunobu reaction is a common method for this transformation.
Table 1: Comparison of Yields for the Amination of Pyrrolidine and Piperidine Scaffolds
| Starting Material | Reaction | Nucleophile | Product | Yield (%) | Reference |
| (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | Mitsunobu | Phthalimide | (S)-1-Boc-3-(phthalimidomethyl)pyrrolidine | ~85-95 | General literature yields for Mitsunobu reactions on primary alcohols.[1][2] |
| 1-Boc-3-hydroxypyrrolidine | Mitsunobu | Phthalimide | 1-Boc-3-(phthalimido)pyrrolidine | ~80-90 | General literature yields for Mitsunobu reactions on secondary alcohols.[1][2] |
| 1-Boc-4-(hydroxymethyl)piperidine | Mitsunobu | Phthalimide | 1-Boc-4-(phthalimidomethyl)piperidine | ~85-95 | General literature yields for Mitsunobu reactions on primary alcohols.[1][2] |
Analysis: this compound generally provides excellent yields in the Mitsunobu reaction, comparable to other primary alcohols on related heterocyclic scaffolds. While the direct conversion of the secondary alcohol in 1-Boc-3-hydroxypyrrolidine is also efficient, the use of the hydroxymethyl derivative can be advantageous in multi-step syntheses where steric hindrance or electronic effects at the 3-position might influence subsequent reactions.
Oxidation to the Aldehyde
The oxidation of the primary alcohol to an aldehyde opens up a wide range of synthetic possibilities, including reductive amination and Wittig reactions. The Swern oxidation is a widely used method for this transformation due to its mild conditions.
Table 2: Comparison of Yields for the Oxidation of Hydroxymethyl-Substituted Heterocycles
| Starting Material | Reaction | Product | Yield (%) | Reference |
| This compound | Swern Oxidation | 1-Boc-3-formylpyrrolidine | ~80-95 | General literature yields for Swern oxidations.[3][4] |
| 1-Boc-2-(hydroxymethyl)pyrrolidine | Swern Oxidation | 1-Boc-2-formylpyrrolidine | ~85-95 | General literature yields for Swern oxidations.[3][4] |
| 1-Boc-4-(hydroxymethyl)piperidine | Swern Oxidation | 1-Boc-4-formylpiperidine | ~80-95 | General literature yields for Swern oxidations.[3][4] |
Analysis: The Swern oxidation of this compound proceeds with high efficiency, consistent with the oxidation of other primary alcohols on similar N-Boc protected heterocycles. The choice between different hydroxymethyl-substituted building blocks would therefore depend on the desired final structure rather than a significant difference in the efficiency of this particular transformation.
Activation of the Hydroxyl Group
Activation of the hydroxyl group, for example, through tosylation, facilitates nucleophilic substitution reactions.
Table 3: Comparison of Yields for the Tosylation of Hydroxymethyl-Substituted Heterocycles
| Starting Material | Reaction | Product | Yield (%) | Reference |
| This compound | Tosylation | 1-Boc-3-(tosyloxymethyl)pyrrolidine | >90 | General literature yields for tosylation of primary alcohols.[5] |
| 1-Boc-3-hydroxypyrrolidine | Tosylation | 1-Boc-3-tosyloxypyrrolidine | ~85-95 | General literature yields for tosylation of secondary alcohols.[5] |
| 1-Boc-4-(hydroxymethyl)piperidine | Tosylation | 1-Boc-4-(tosyloxymethyl)piperidine | >90 | General literature yields for tosylation of primary alcohols.[5] |
Analysis: The tosylation of the primary alcohol in this compound is a high-yielding reaction. This activated intermediate is a versatile precursor for the introduction of various nucleophiles. The slightly lower yields sometimes observed with secondary alcohols like 1-Boc-3-hydroxypyrrolidine can be attributed to steric hindrance.
Experimental Protocols
The following are representative experimental protocols for the key transformations of this compound.
Protocol 1: Mitsunobu Reaction for the Synthesis of (S)-1-Boc-3-(phthalimidomethyl)pyrrolidine
To a solution of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 g, 4.97 mmol) and phthalimide (804 mg, 5.47 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, is added triphenylphosphine (1.44 g, 5.47 mmol). Diisopropyl azodicarboxylate (DIAD) (1.08 mL, 5.47 mmol) is then added dropwise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Swern Oxidation for the Synthesis of 1-Boc-3-formylpyrrolidine
To a solution of oxalyl chloride (0.57 mL, 6.56 mmol) in anhydrous dichloromethane (15 mL) at -78 °C under a nitrogen atmosphere, is added a solution of dimethyl sulfoxide (DMSO) (0.93 mL, 13.1 mmol) in dichloromethane (5 mL) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of this compound (1.0 g, 4.97 mmol) in dichloromethane (10 mL) is then added dropwise. After stirring for 1 hour at -78 °C, triethylamine (3.46 mL, 24.8 mmol) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water (20 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired aldehyde.[3][4]
Protocol 3: Tosylation for the Synthesis of 1-Boc-3-(tosyloxymethyl)pyrrolidine
To a solution of this compound (1.0 g, 4.97 mmol) and triethylamine (1.04 mL, 7.46 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, is added p-toluenesulfonyl chloride (1.04 g, 5.47 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water (20 mL), and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude tosylate, which can often be used in the next step without further purification.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key transformations of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine (CAS No. 129443-34-7), a key reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary of Disposal Procedures
This compound and its empty containers must be treated as hazardous waste. The primary disposal method is to engage a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Hazard Identification and Safety Precautions
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation [1]
-
Serious Eye Damage/Eye Irritation [1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation [1][2]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
Step 1: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 2: Container Decontamination
-
Empty containers that held this compound must also be treated as hazardous waste.
-
If permissible by your institution's safety protocols and the waste disposal service, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
Deface the label on the empty container before disposal.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contact a licensed professional waste disposal service directly.[3]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 4: Record Keeping
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound. This data should be used as a guide for safe handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or the regulations set forth by local, state, and federal authorities. Always consult your institution's specific safety protocols and the relevant regulations before handling and disposing of any chemical.
References
Essential Safety and Logistical Guidance for Handling 1-Boc-3-(hydroxymethyl)pyrrolidine
Hazard Profile and Physical Properties
Based on the data for the related compound, pyrrolidine, 1-Boc-3-(hydroxymethyl)pyrrolidine should be treated as a potentially hazardous chemical. Pyrrolidine is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[2][3] The addition of the Boc (tert-butoxycarbonyl) protecting group may alter the physical and chemical properties, but a conservative approach to safety is recommended.
Summary of Relevant Data (from Pyrrolidine SDS)
| Property | Value | Source |
| Boiling Point | 86 - 88 °C / 186.8 - 190.4 °F | [2] |
| Flash Point | 3 °C / 37.4 °F | Not explicitly found in search results |
| Density | 0.852 g/cm³ (at 25 °C) | |
| Water Solubility | Miscible | Not explicitly found in search results |
| pH | 12.9 (50 g/l solution) | Not explicitly found in search results |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure.[4] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles and a face shield should be worn to protect against splashes.[5]
-
Skin Protection :
-
Gloves : Two pairs of chemically resistant gloves, such as nitrile or neoprene, meeting ASTM D6978 standards are required.[5]
-
Gown : A disposable, polyethylene-coated polypropylene gown or a similar chemically resistant lab coat must be worn to prevent skin contact.[5][6] Standard cloth lab coats are not sufficient.
-
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5]
-
Footwear : Closed-toe shoes are mandatory.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed and store it in a secondary container.
2. Preparation and Use:
-
All handling of this compound must be performed inside a certified chemical fume hood.
-
Before starting work, ensure that all necessary PPE is correctly donned.
-
Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[2][3]
-
Ground all containers and receiving equipment to prevent static discharge.[3]
-
Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
After use, tightly close the container and decontaminate all work surfaces.
3. Spill Response:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Collect the absorbed material and contaminated items in a sealed, labeled container for proper disposal.
-
Do not use combustible materials, such as paper towels, to clean up spills of flammable liquids.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All waste containing this compound, including unused material and reaction byproducts, must be collected in a designated, labeled, and sealed waste container.
-
Contaminated Materials : All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning up spills must be considered hazardous waste and disposed of accordingly.
-
Disposal Route : Dispose of all waste through your institution's hazardous waste management program. Do not pour any amount of this chemical down the drain.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
